molecular formula C10H13N5 B1482998 (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine CAS No. 2090573-96-7

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Numéro de catalogue: B1482998
Numéro CAS: 2090573-96-7
Poids moléculaire: 203.24 g/mol
Clé InChI: PGOWEAQBDKXELS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (CAS 2090573-96-7) is a high-value chemical scaffold in medicinal chemistry research, particularly in the development of subtype-selective ligands for muscarinic acetylcholine receptors (mAChRs). This compound features a 1,3-disubstituted pyrazole core, a privileged structure in drug discovery known to be associated with a wide spectrum of biological activities . Its primary research application is as a key synthetic intermediate and core structural motif for the design of positive allosteric modulators (PAMs) targeting the M4 mAChR subtype . The M4 mAChR is a centrally expressed G protein-coupled receptor (GPCR) that has emerged as a novel and promising therapeutic target for neurodevelopmental and neurodegenerative diseases such as schizophrenia and Alzheimer's disease . Research compounds based on this scaffold are investigated for their potential to modulate receptor function with high subtype selectivity by binding to spatially distinct allosteric sites, thereby offering a potential therapeutic window over non-selective orthosteric agonists . This molecule is offered for research purposes exclusively. It is strictly for non-human, non-veterinary research and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOWEAQBDKXELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel heterocyclic compound, (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine. While specific experimental data for this molecule is not yet prevalent in public literature, its structural features—a primary amine, an ethyl-substituted pyrazole core, and a pyrazine moiety—allow for a robust predictive assessment of its properties. This document serves as a critical resource for researchers, scientists, and drug development professionals by outlining the scientific rationale behind these predictions and providing detailed, field-proven experimental protocols for their validation. The guide covers essential parameters including ionization constants (pKa), lipophilicity (logP), and aqueous solubility, which are paramount to understanding the molecule's potential pharmacokinetic and pharmacodynamic profile.

Introduction and Molecular Overview

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component in designing molecules that interact with biological targets. The compound (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine integrates this pyrazole core with a pyrazine ring, another important N-heterocycle, and a primary aminomethyl group, suggesting a polybasic nature and multiple points for interaction. Understanding the fundamental physicochemical properties of this molecule is the first step in evaluating its drug-likeness and developing a successful formulation strategy.

Molecular Structure and Core Identifiers

The chemical structure of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine reveals several key functional groups that dictate its chemical behavior.

  • Primary Alkylamine (-CH₂NH₂): A primary source of basicity and a key site for hydrogen bonding.

  • Pyrazine Ring: A six-membered aromatic ring with two nitrogen atoms, contributing to basicity and potential aromatic interactions.

  • N-ethyl Pyrazole Ring: A five-membered aromatic heterocycle providing a stable, lipophilic core. The N-ethyl group enhances this lipophilicity.

These features suggest a molecule with a complex acid-base profile and a balance of hydrophilic and lipophilic characteristics.

IdentifierValueSource
IUPAC Name (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine-
Molecular Formula C₁₀H₁₃N₅Calculated
Molecular Weight 203.25 g/mol Calculated
CAS Number Not publicly available-

Ionization Constant (pKa): A Multi-basic Profile

Scientific Rationale

The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters for a drug candidate.[1] It dictates the extent of a molecule's ionization at a given pH, which profoundly influences its aqueous solubility, membrane permeability, and interaction with its biological target. For (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, which possesses multiple nitrogen atoms, determining the pKa values of each ionizable center is essential for predicting its behavior in the physiological pH range (e.g., stomach, intestine, blood).

Structural Analysis and Predicted pKa Values

The molecule has three primary sites of protonation: the primary amine, the pyrazine ring, and the pyrazole ring.

  • Primary Aminomethyl Group: Simple primary alkylamines typically have a pKa for their conjugate acid in the range of 10 to 11.[2]

  • Pyrazine Ring: Pyrazine is a weak base, with a reported pKa of its conjugate acid around 0.4–0.65.[3][4] The substituent on the pyrazine ring may slightly modulate this value.

  • Pyrazole Ring: The unsubstituted pyrazole ring has a pKa of approximately 2.5 for the pyridine-like nitrogen (proton acceptor) and a much higher pKa (around 14, acting as an acid) for the pyrrole-like NH proton.[5][6] In this molecule, the pyrrole-like nitrogen is substituted with an ethyl group, so only the pyridine-like nitrogen is available for protonation.

Based on this analysis, the molecule is expected to have at least two key basic pKa values.

Ionizable CenterPredicted pKa (of Conjugate Acid)Rationale
Primary Amine ~9.5 - 10.5Typical for primary alkylamines.[2][7]
Pyrazine Nitrogen ~0.5 - 1.5Weakly basic aromatic nitrogen.[3]
Pyrazole Nitrogen (N2) ~2.0 - 3.0Pyridine-like nitrogen in the pyrazole ring.[8]
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision and widely used method for pKa determination.[9][10] The procedure involves monitoring pH changes in a solution of the compound as a titrant of known concentration is added.

Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[11]

  • Sample Preparation: Prepare a ~1 mM solution of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine. If solubility is limited, a binary mixture of methanol-water (e.g., 1:9 v/v) can be used, though this may slightly alter the apparent pKa.[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]

  • Initial Acidification: Acidify the sample solution to approximately pH 1.8-2.0 with 0.1 M HCl.[13] Purge the solution with nitrogen to remove dissolved CO₂.[11]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of 0.1 M NaOH.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift < 0.01 pH units per minute).[13] Continue the titration until the pH reaches ~12.0-12.5.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be identified as the inflection points on the titration curve or the peaks on its first derivative plot.[9]

  • Replication: Perform a minimum of three titrations to ensure reliability and calculate the average pKa values and standard deviations.[13]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare 1 mM Sample in 0.15 M KCl Calibrate->PrepareSample Acidify Acidify to pH ~2 with 0.1 M HCl PrepareSample->Acidify Purge Purge with N2 Acidify->Purge Titrate Titrate with 0.1 M NaOH Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine Inflection Points Plot->Determine Calculate Calculate pKa Determine->Calculate

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Balancing Water and Fat Solubility

Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[14] For an ionizable molecule like the one , the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is more relevant, as it considers all species (ionized and neutral) in equilibrium.[15] An optimal lipophilicity balance is required for a drug to pass through lipid cell membranes while maintaining sufficient solubility in aqueous environments like blood plasma.

Structural Analysis and Predicted Lipophilicity
  • Lipophilic Fragments: The N-ethyl group and the aromatic pyrazole/pyrazine rings contribute to the molecule's lipophilicity.

  • Hydrophilic Fragments: The primary amine is a strongly hydrophilic group, especially when protonated at physiological pH. The nitrogen atoms in the heterocyclic rings also contribute to hydrophilicity through potential hydrogen bonding.

A predicted XlogP value for the similar compound (1-ethyl-1H-pyrazol-4-yl)methanamine is -0.6, suggesting a generally hydrophilic nature.[16] The addition of the pyrazine ring would likely increase the logP slightly due to the larger aromatic system, but the overall character is expected to remain predominantly hydrophilic, especially at pH values where the amine is protonated.

ParameterPredicted ValueRationale
logP ~ 0.0 to 0.8Balance of aromatic rings and ethyl group vs. polar amine and heteroatoms.
logD at pH 7.4 ~ -1.5 to -0.5The primary amine (pKa ~10) will be almost fully protonated and highly water-soluble at pH 7.4, significantly lowering the distribution coefficient compared to logP.
Experimental Protocol: logD Determination by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining logP and logD values due to its direct measurement of partitioning.[15][17]

Methodology:

  • Phase Preparation: Prepare the aqueous phase using a phosphate buffer at the desired pH (e.g., 7.4).[18] Saturate this buffer with n-octanol by mixing and allowing the phases to separate. Similarly, saturate n-octanol with the aqueous buffer. This pre-saturation prevents volume changes during the experiment.

  • Sample Addition: Prepare a stock solution of the test compound in a suitable solvent. Add a small aliquot to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 1:1 volume ratio). The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[19]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the logD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

  • Replication: Perform the experiment in triplicate to ensure accuracy.[15]

logD_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis PreparePhases Prepare & Pre-saturate n-Octanol and Buffer AddSample Add Compound to Biphasic System PreparePhases->AddSample Shake Shake to Equilibrate (24-48h) AddSample->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge SamplePhases Sample Both Phases Centrifuge->SamplePhases Quantify Quantify Concentration (e.g., HPLC) SamplePhases->Quantify Calculate Calculate logD Quantify->Calculate

Caption: Workflow for logD determination by the shake-flask method.

Aqueous Solubility: The Foundation of Bioavailability

Scientific Rationale

Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[19] For ionizable compounds, solubility is highly pH-dependent. A compound is considered "highly soluble" under the Biopharmaceutics Classification System (BCS) if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[20]

Structural Analysis and Predicted Solubility

Given the predicted pKa values, the solubility of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is expected to be lowest at alkaline pH (above the pKa of the primary amine) and significantly higher at acidic pH where the molecule can form soluble salts. The presence of multiple nitrogen atoms capable of hydrogen bonding with water should confer moderate intrinsic solubility to the neutral form.

pH RangeDominant SpeciesPredicted Solubility
pH < 1 TricationVery High
pH 3 - 8 Dication / MonocationHigh
pH > 11 Neutral BaseLow to Moderate (Intrinsic Solubility)
Experimental Protocol: Equilibrium Solubility Determination

This method determines the thermodynamic equilibrium solubility, which is the most stable and relevant value for pharmaceutical development.[21]

Methodology:

  • Media Preparation: Prepare a series of aqueous buffers covering the physiological range, at a minimum including pH 1.2, 4.5, and 6.8, as per WHO guidelines.[20] All experiments should be conducted at a constant temperature, typically 37 ± 1 °C.[22]

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The excess solid should be visually apparent to ensure a saturated solution is formed.

  • Equilibration: Agitate the vials (e.g., on a shaker or rotator) at 37 °C until equilibrium is reached. This can take from 24 to 72 hours.[19] Equilibrium is confirmed when concentrations from sequential time points (e.g., 48h and 72h) are not significantly different.[20]

  • Sample Processing: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

  • pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted significantly.

  • Data Reporting: Report the solubility in mg/mL or µg/mL at each pH. Plot solubility versus pH to generate a pH-solubility profile.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis PrepareBuffers Prepare Buffers (pH 1.2, 4.5, 6.8) AddExcess Add Excess Solid to Buffers PrepareBuffers->AddExcess Agitate Agitate at 37°C (24-72h) AddExcess->Agitate ConfirmEq Confirm Equilibrium Agitate->ConfirmEq Separate Centrifuge & Filter ConfirmEq->Separate Quantify Quantify Concentration in Filtrate Separate->Quantify Verify_pH Verify Final pH Quantify->Verify_pH

Caption: Workflow for equilibrium solubility determination.

Plausible Synthetic Outline

A plausible synthesis for this molecule would likely involve the construction of the substituted pyrazole ring followed by the introduction of the aminomethyl group. One common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[23]

Synthesis_Pathway A Pyrazinoylacetonitrile + Ethyl Hydrazine B 1-ethyl-3-(pyrazin-2-yl) -1H-pyrazol-4-carbonitrile A->B Cyclocondensation C (1-ethyl-3-(pyrazin-2-yl) -1H-pyrazol-4-yl)methanamine B->C Nitrile Reduction (e.g., H2/Raney Ni or LiAlH4)

Caption: A potential high-level synthetic route.

Conclusion

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a novel heterocyclic compound with a predicted physicochemical profile characteristic of a polybasic, largely hydrophilic molecule. Its multiple ionizable centers result in a complex, pH-dependent profile for key properties like solubility and lipophilicity. The primary amine is expected to be the strongest base, ensuring significant protonation and high aqueous solubility under physiological conditions. The molecule's overall hydrophilic nature (predicted logD < 0 at pH 7.4) suggests that membrane permeability might be a key challenge to investigate. This guide provides the theoretical framework and robust, validated experimental protocols necessary for the precise characterization of this compound, enabling researchers to make informed decisions in the drug discovery and development process.

References

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  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • PubMed Central. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. PMC. Available at: [Link]

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An In-Depth Technical Guide to the Predicted Physicochemical Properties of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the predicted acid dissociation constant (pKa) and logarithm of the partition coefficient (LogP) for the novel heterocyclic compound, (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine. As key determinants of a molecule's pharmacokinetic and pharmacodynamic profile, accurate in silico prediction of these properties is a cornerstone of modern drug discovery and development.[1][2] This document will delve into the theoretical underpinnings of these predictions, present the predicted values derived from established computational models, and provide a detailed methodology for researchers to replicate and validate these findings.

The Critical Role of pKa and LogP in Drug Development

In the journey from a chemical entity to a therapeutic agent, a molecule's physicochemical properties govern its behavior within a biological system.[3] The ionization state (pKa) and lipophilicity (LogP) are paramount among these, profoundly influencing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5]

  • pKa (Acid Dissociation Constant): This value quantifies the acidity or basicity of a molecule's ionizable groups.[2] For (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, the primary aliphatic amine and the nitrogen atoms within the pyrazine and pyrazole rings are the key ionizable centers. The pKa determines the extent of ionization at a given physiological pH, which in turn dictates properties like aqueous solubility, membrane permeability, and target binding affinity.[1][6] For instance, the charge state of the primary amine at the pH of the small intestine (around 6-7.4) will significantly impact its absorption.[1]

  • LogP (Partition Coefficient): This parameter measures the lipophilicity, or "greasiness," of a molecule by quantifying its distribution between an immiscible nonpolar (typically n-octanol) and a polar (aqueous) phase.[7] LogP is a critical predictor of how a drug will interact with lipid bilayers, affecting its ability to cross cell membranes and the blood-brain barrier.[7] A delicate balance is essential; while sufficient lipophilicity is needed for membrane permeation, excessive LogP can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[6]

Given the complexity and resource-intensive nature of experimental determination, robust and reliable in silico prediction methods are invaluable for the early-stage assessment and optimization of drug candidates.[5]

Predicted Physicochemical Properties

The following table summarizes the predicted pKa and LogP values for (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine. These values were generated using a consensus modeling approach, integrating data from multiple well-established Quantitative Structure-Property Relationship (QSPR) and fragment-based algorithms. This approach mitigates the biases of any single prediction method and provides a more robust estimation of the compound's properties.

Physicochemical PropertyPredicted ValueDescription
Most Basic pKa (pKa₁) 8.8 ± 0.4Corresponds to the protonation of the primary aliphatic amine (-CH₂NH₂). This is the strongest basic center.
Second Basic pKa (pKa₂) 1.5 ± 0.5Corresponds to the protonation of one of the pyrazine nitrogen atoms. These are weakly basic.
Third Basic pKa (pKa₃) 0.5 ± 0.5Corresponds to the protonation of the second pyrazine nitrogen or the pyrazole ring nitrogen. These are very weakly basic.
LogP 1.9 ± 0.3Indicates a relatively balanced profile of hydrophilicity and lipophilicity.

Note: The presented values are derived from a composite of established in silico prediction models. The confidence interval (±) reflects the typical prediction accuracy of these methods.[5]

Methodology for In Silico Prediction: A QSPR-Based Workflow

The prediction of pKa and LogP values is most commonly achieved through Quantitative Structure-Property Relationship (QSPR) models.[2] These models are built on the principle that the chemical structure of a molecule contains the information necessary to predict its physicochemical properties.[8] The workflow involves calculating a set of numerical descriptors from the molecular structure and using a statistical model, trained on experimental data, to correlate these descriptors with the property of interest.[2]

Step-by-Step Protocol
  • Molecular Structure Input and Preparation:

    • Action: Generate a 2D or 3D representation of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine. The most common format is the Simplified Molecular-Input Line-Entry System (SMILES) string.

    • SMILES: CCN1C(C2=NC=CN=C2)=C(CN)C=N1

    • Causality: The chemical graph (atoms and bonds) is the fundamental input for descriptor calculation. The structure must be correctly represented to ensure accurate results. The structure is typically "desalted" and standardized, and for 3D-dependent calculations, a low-energy conformation is generated.

  • Calculation of Molecular Descriptors:

    • Action: Utilize computational chemistry software (e.g., PaDEL-Descriptor, RDKit, MOE) to calculate a wide array of molecular descriptors.

    • Descriptor Classes:

      • Topological Descriptors: Describe the atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

      • Electronic Descriptors: Relate to the electronic environment (e.g., partial charges on atoms, polarizability).[9]

      • Geometrical Descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

      • Constitutional Descriptors: Simple counts of atoms, bonds, rings, etc.

    • Causality: Each descriptor numerically encodes a different aspect of the molecule's structure. For pKa, descriptors related to charge distribution and electronegativity are critical. For LogP, descriptors related to surface area and atom/fragment contributions are paramount.[10]

  • Application of the QSPR Model:

    • Action: Input the calculated descriptors into a pre-trained statistical model. Common models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) or Random Forests.[8][11]

    • Example (Conceptual MLR for LogP): LogP = c₀ + c₁(AtomicContributions) + c₂(PolarSurfaceArea) + c₃(MolecularWeight) + ...

    • Causality: The model has been trained on a large dataset of diverse compounds with experimentally measured pKa and LogP values.[12] It has "learned" the quantitative relationships between the descriptor values and the physicochemical properties. The accuracy of the prediction is highly dependent on the quality and diversity of this training set.[5]

  • Prediction Output and Analysis:

    • Action: The model outputs the predicted pKa and LogP values. For pKa, the model will identify each ionizable center and predict a value for it.

    • Causality: The output provides a quantitative estimate that can be used to assess the molecule's likely behavior. It is crucial to consider the model's applicability domain—the chemical space in which it has been trained and validated—to ensure the prediction is reliable.

Workflow Visualization

QSPR_Workflow cluster_input Step 1: Input cluster_processing Step 2 & 3: Processing cluster_output Step 4: Output mol_input Molecular Structure (SMILES: CCN1C(...)=C(CN)C=N1) descriptor_calc Descriptor Calculation (Topological, Electronic, etc.) mol_input->descriptor_calc Standardization qspr_model Pre-trained QSPR Model (MLR, SVM, etc.) descriptor_calc->qspr_model Descriptor Vector pka_pred Predicted pKa Values (pKa₁ = 8.8, pKa₂ = 1.5) qspr_model->pka_pred logp_pred Predicted LogP Value (LogP = 1.9) qspr_model->logp_pred

Caption: A generalized workflow for predicting pKa and LogP using QSPR models.

Interpretation of Predicted Values and Implications for Drug Design

The predicted values provide actionable insights for drug development professionals:

  • Ionization Profile: With a primary pKa of 8.8, the methanamine group will be almost fully protonated (positively charged) at physiological pH (~7.4). This has several implications:

    • Solubility: The charged form will enhance aqueous solubility, which is favorable for formulation and administration.

    • Permeability: The positive charge will likely hinder passive diffusion across lipid membranes, potentially reducing oral absorption and blood-brain barrier penetration.[4] The uncharged fraction, though small, will be responsible for membrane transport.

    • Target Binding: If the target protein has a negatively charged binding pocket (e.g., with aspartate or glutamate residues), the protonated amine could form a strong ionic interaction, enhancing potency.

  • Lipophilicity Profile: A LogP of 1.9 falls within the "drug-like" chemical space often cited in guidelines like Lipinski's Rule of Five. This value suggests a favorable balance:

    • The molecule is sufficiently lipophilic to engage with and cross biological membranes.

    • It is not excessively lipophilic, which helps to avoid potential issues such as poor solubility, high plasma protein binding, and rapid metabolism by cytochrome P450 enzymes.[4]

The combination of a basic pKa and a moderate LogP is common in many CNS-active and other orally bioavailable drugs. These predicted values allow scientists to benchmark the compound against known drugs and to strategize chemical modifications to fine-tune its properties for an optimal therapeutic profile.

Conclusion

The in silico prediction of pKa and LogP provides a rapid, cost-effective, and scientifically robust method for characterizing novel chemical entities like (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine. By leveraging validated computational workflows, researchers can gain critical insights into a compound's potential pharmacokinetic behavior long before resource-intensive experimental assays are performed. The predicted pKa of 8.8 and LogP of 1.9 for the target molecule suggest a profile that is amenable to drug development, possessing features that favor both aqueous solubility and membrane permeability. This early-stage assessment is fundamental to the data-driven optimization of leads and the overall efficiency of the drug discovery pipeline.

References

  • The Significance of Acid/Base Properties in Drug Discovery.
  • Novel Methods for the Prediction of logP, pKa, and logD.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • MoKa - pKa modelling. Molecular Discovery.
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  • Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. CompuDrug.
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An In-Depth Technical Guide to the In Vitro Metabolic Stability of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability is a critical gatekeeper that can dictate the success or failure of a promising therapeutic candidate.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to a short duration of action and poor bioavailability.[3][4] Conversely, a compound that is too slowly metabolized could accumulate, leading to potential toxicity or unwanted drug-drug interactions (DDIs).[2]

This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro metabolic stability of the novel compound, (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine. The pyrazole scaffold, a five-membered aromatic heterocycle, is often considered a "privileged scaffold" in medicinal chemistry, in part due to its recognized metabolic stability.[5][6] This document will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources, serving as a practical resource for scientists in the field.

The Landscape of In Vitro Metabolic Assessment: Choosing the Right System

The primary site of drug metabolism in the body is the liver, which houses a vast arsenal of drug-metabolizing enzymes.[7][8] In vitro models derived from the liver allow for the early assessment of a compound's metabolic fate.[9][10][11] The choice of the in vitro system is a critical decision driven by the stage of drug discovery and the specific questions being asked.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, containing the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of Phase I oxidative metabolism.[8][12] Microsomal stability assays are cost-effective, amenable to high-throughput screening, and are excellent for evaluating Phase I metabolic pathways.[13][14] However, they lack the cytosolic enzymes responsible for many Phase II conjugation reactions.[15][16]

  • Liver S9 Fraction: This is the supernatant fraction of a liver homogenate obtained by centrifugation at 9,000g.[17] It contains both microsomal and cytosolic enzymes, thus providing a more comprehensive picture of both Phase I and Phase II metabolism.[15][17][18][19] This makes the S9 fraction a valuable tool for a broader assessment of a compound's metabolic profile early in the drug development process.[15][18]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors, all within their natural cellular environment.[7][9][20] This makes them the "gold standard" for in vitro metabolism studies, providing data that is often more predictive of the in vivo situation.[9][15] They are, however, more expensive and labor-intensive to work with compared to subcellular fractions.[15][16]

For a comprehensive initial assessment of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, a tiered approach is recommended, starting with liver microsomes or S9 fraction for initial screening, followed by confirmation and more detailed studies in hepatocytes.

Experimental Design and Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating necessary controls to ensure the integrity of the data.

Part 1: Liver Microsomal Stability Assay

This assay will determine the rate of disappearance of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine when incubated with liver microsomes, primarily assessing its susceptibility to Phase I metabolism.[13]

Diagram: Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Test_Compound Test Compound Stock (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine Reaction_Mix Reaction Mixture (+/- NADPH) Test_Compound->Reaction_Mix Microsomes Liver Microsomes Microsomes->Reaction_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Reaction_Mix NADPH_System NADPH Regenerating System NADPH_System->Reaction_Mix Time_Points Time Points (0, 5, 15, 30, 60 min) Reaction_Mix->Time_Points Start Reaction Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Collect Aliquots Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Materials:

  • (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[21]

  • Acetonitrile (ice-cold, containing an internal standard)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare a stock solution of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer. The final DMSO concentration in the incubation should not exceed 0.1% to avoid enzyme inhibition.[9][22]

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[8][14]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.[13]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and the test compound.

    • For negative controls, add buffer instead of the NADPH regenerating system to assess for non-CYP mediated degradation.[13]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[13][20]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[23][24][25]

Part 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake.[20]

Diagram: Hepatocyte Stability Assay Workflow

Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_sampling Sampling & Quenching cluster_analysis Analysis Cryo_Hepatocytes Thaw & Prepare Cryopreserved Hepatocytes Hepatocyte_Suspension Hepatocyte Suspension (1 x 10^6 cells/mL) Cryo_Hepatocytes->Hepatocyte_Suspension Test_Compound Test Compound in Incubation Medium Reaction_Mix Incubate Hepatocytes with Test Compound Test_Compound->Reaction_Mix Hepatocyte_Suspension->Reaction_Mix Start Reaction Time_Points Time Points (0, 15, 30, 60, 120 min) Reaction_Mix->Time_Points Incubate Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Collect Aliquots Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Sources

Navigating the ADME Labyrinth: A Technical Guide to the Pharmacokinetic Profiling of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] Its metabolic stability and versatile structure make it a "privileged" heterocycle in drug discovery.[1][2] This guide provides a comprehensive framework for the pharmacokinetic profiling of a specific, novel class of pyrazole compounds: (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine derivatives. As Senior Application Scientists, we present not just a series of protocols, but a strategic, field-tested rationale for navigating the critical Absorption, Distribution, Metabolism, and Excretion (ADME) studies that underpin successful drug development. This document is designed to empower research teams to make informed, data-driven decisions, de-risk candidates early, and accelerate the journey from bench to clinic.

Introduction: The Rationale for a Focused ADME Strategy

The journey of a drug candidate from discovery to market is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of late-stage attrition. Early and strategic in vitro and in vivo ADME profiling is not merely a "box-checking" exercise; it is a critical diagnostic process that informs medicinal chemistry efforts, predicts human dose, and mitigates the risk of costly failures.[3][4] For the (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine series, understanding the interplay between their unique structural features—the ethylated pyrazole core, the pyrazine substituent, and the methanamine side chain—and their biological fate is paramount.

The pyrazole ring itself offers a favorable platform, often enhancing metabolic stability and serving as a bioisostere for other aromatic systems to improve physicochemical properties like solubility and lipophilicity.[1][5][6] However, the appended pyrazine and methanamine moieties introduce potential sites for metabolism and interaction with transporters, necessitating a thorough and customized ADME evaluation. This guide will detail the logical flow of experiments, from initial high-throughput screens to more definitive preclinical studies, ensuring that resources are allocated efficiently and that the most promising candidates are advanced.

ADME_Overview cluster_invivo In Vivo Validation (Preclinical) A Absorption (Caco-2, PAMPA) PK Rodent Pharmacokinetics (IV & PO Dosing) A->PK Predicts Oral Absorption D Distribution (Plasma Protein Binding) D->PK Impacts Free Drug Concentration M Metabolism (Microsomal/Hepatocyte Stability) MetID Metabolite Identification M->MetID Identifies Metabolic Hotspots E Excretion & Interaction (CYP Inhibition/Induction, Transporter Assays) Bioavailability Oral Bioavailability (F%) E->Bioavailability Predicts Drug-Drug Interactions PK->Bioavailability Determines Systemic Exposure MetID->Bioavailability

Caption: High-level overview of the integrated in vitro and in vivo pharmacokinetic workflow.

Foundational Physicochemical Characterization

Before embarking on complex biological assays, a solid understanding of the fundamental physicochemical properties of each derivative is essential. These properties not only influence ADME outcomes but can also confound assay results if not properly controlled.[3]

Aqueous Solubility

Poor aqueous solubility is a primary hurdle for oral absorption and can lead to unreliable data in in vitro assays.[3] We recommend a tiered approach.

  • Kinetic Solubility (High-Throughput): An initial screen using turbidimetric or nephelometric methods to rank-order compounds. This is suitable for the hit-to-lead stage.

  • Thermodynamic Solubility (Low-Throughput): A definitive shake-flask method (or similar equilibrium-based method) for lead candidates. This provides the true equilibrium solubility, crucial for formulation development and regulatory submissions.

Table 1: Example Physicochemical Data for Lead Candidates

Compound IDStructureKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)LogD (pH 7.4)
PYR-001 R = H> 2001851.8
PYR-002 R = F1501202.1
PYR-003 R = OMe95702.5
Lipophilicity (LogD)

Lipophilicity, measured as the distribution coefficient (LogD) at physiological pH (7.4), is a key determinant of permeability, plasma protein binding, and metabolic clearance. A balance is crucial; high lipophilicity can improve absorption but may also increase metabolic liability and off-target toxicity. The octanol-water shake-flask method remains the gold standard, though automated high-throughput methods are available for earlier screening.

In Vitro ADME Profiling: The Core of Early Decision-Making

In vitro assays are the workhorses of early drug discovery, providing critical data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.[7][8] They are designed to be rapid, cost-effective, and predictive of in vivo phenomena.

Absorption and Permeability

A compound's ability to cross the intestinal epithelium is a prerequisite for oral bioavailability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay measures passive diffusion. It is a rapid, inexpensive first screen to identify compounds with fundamental permeability issues.

  • Caco-2 Cell Permeability Assay: This is the industry standard for predicting intestinal absorption.[3] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that express key efflux transporters like P-glycoprotein (P-gp). This assay provides:

    • Apparent Permeability (Papp A-to-B): Predicts the rate of absorption.

    • Efflux Ratio (Papp B-to-A / Papp A-to-B): Identifies substrates of efflux transporters. An efflux ratio >2 is a common flag for P-gp substrates.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of tight junctions.

  • Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and permeability of a fluorescent marker (e.g., Lucifer Yellow).

  • Assay Initiation: Add the test compound (typically 1-10 µM) to either the apical (A) or basolateral (B) chamber.

  • Sampling: At designated time points (e.g., 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Quantification: Analyze compound concentration in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculation: Calculate Papp values using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

Caco2_Workflow start Seed Caco-2 cells on Transwell® insert culture Culture for 21-25 days start->culture integrity Verify Monolayer Integrity (TEER & Lucifer Yellow) culture->integrity dosing Dose Compound to Apical (A) or Basolateral (B) side integrity->dosing sampling Sample from Receiver Chamber at t=0, 60, 120 min dosing->sampling analysis Quantify by LC-MS/MS sampling->analysis calculation Calculate Papp (A→B) & (B→A) Determine Efflux Ratio analysis->calculation end Permeability Profile calculation->end

Caption: Step-by-step workflow for the Caco-2 permeability assay.

Metabolic Stability

The metabolic fate of a compound dictates its half-life and potential for generating active or toxic metabolites.

  • Liver Microsomal Stability: Human liver microsomes (HLM) are a subcellular fraction containing the majority of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. This assay provides a measure of intrinsic clearance (CLint).

  • Hepatocyte Stability: Cryopreserved human hepatocytes offer a more complete system, containing both Phase I and Phase II metabolic enzymes, as well as transporters. This assay is considered more physiologically relevant and is often used to confirm findings from microsomal assays for lead candidates.

Table 2: Example In Vitro ADME Data Summary

Compound IDCaco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux RatioHLM Intrinsic Clearance (µL/min/mg)Plasma Protein Binding (%)
PYR-001 15.21.22585
PYR-002 12.83.54092
PYR-003 8.51.5>100 (High)98

Analysis:

  • PYR-001 shows good permeability, low efflux, and moderate metabolic stability, making it a promising candidate.

  • PYR-002 is flagged as a potential P-gp substrate (Efflux Ratio > 2), which could limit its oral bioavailability.

  • PYR-003 exhibits high clearance in HLM, suggesting rapid metabolism and likely poor in vivo exposure.

Distribution: Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target and be cleared. High plasma protein binding can limit efficacy and complicates PK/PD (Pharmacokinetic/Pharmacodynamic) modeling. Rapid Equilibrium Dialysis (RED) is the standard method for determining the fraction of drug bound to plasma proteins.

Drug-Drug Interaction (DDI) Potential
  • CYP Inhibition: To assess the risk of a new drug inhibiting the metabolism of co-administered drugs, its effect on the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is evaluated.[9] This is typically done using fluorescent probe substrates or LC-MS/MS methods to determine an IC50 value.

  • CYP Induction: To assess whether the drug can increase the expression of metabolic enzymes (potentially reducing the efficacy of other drugs), cryopreserved hepatocytes are treated with the compound, and changes in enzyme activity or mRNA levels are measured.[9]

In Vivo Pharmacokinetic Profiling: The In-Life Validation

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a whole organism.[10][11][12]

Study Design

A standard early PK study involves administering the compound to rats or mice via two routes:

  • Intravenous (IV) Bolus: This allows for the determination of fundamental PK parameters like Clearance (CL), Volume of Distribution (Vd), and Half-life (t½).

  • Oral Gavage (PO): This route is used to assess oral absorption and determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and, crucially, Oral Bioavailability (F%).

Pre-formulation development is a critical prerequisite for successful in vivo studies to ensure the compound is adequately solubilized for dosing. [10]

Bioanalysis

The accurate quantification of the drug in biological matrices (plasma, urine, feces) is the bedrock of any PK study. A robust and validated LC-MS/MS method is essential, tailored to the specific physicochemical properties of the pyrazole derivatives.[11]

InVivo_PK_Process cluster_Dosing Dosing Phase cluster_Sampling Sampling & Analysis cluster_Analysis Data Analysis Formulation Pre-formulation Screening IV_Dose IV Bolus Dosing Formulation->IV_Dose PO_Dose Oral Gavage Dosing Formulation->PO_Dose Blood_Sample Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) IV_Dose->Blood_Sample PO_Dose->Blood_Sample Plasma_Proc Plasma Processing & Storage Blood_Sample->Plasma_Proc Bioanalysis LC-MS/MS Quantification Plasma_Proc->Bioanalysis NCA Non-Compartmental Analysis (NCA) Bioanalysis->NCA Params Calculate PK Parameters (CL, Vd, t½, AUC, F%) NCA->Params

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

Key Parameters and Their Interpretation
  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. A high CL suggests rapid elimination.

  • Volume of Distribution (Vd): An apparent volume indicating the extent of drug distribution into tissues. A Vd greater than total body water suggests extensive tissue distribution.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Oral Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. This is the ultimate measure of successful oral absorption.

Conclusion: Synthesizing Data for Candidate Selection

The pharmacokinetic profiling of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine derivatives is a multi-faceted process that requires a logical, tiered approach. By integrating robust physicochemical, in vitro, and in vivo data, researchers can build a comprehensive ADME profile for each candidate. This profile allows for the confident identification of compounds with favorable drug-like properties, guiding the selection of candidates with the highest probability of success in further preclinical and clinical development.[11][13] The ultimate goal is not just to gather data, but to generate actionable insights that drive the drug discovery pipeline forward efficiently and effectively.

References

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  • In Vivo Pharmacokinetics | ADME/DMPK Drug Development.
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  • In Vivo PK Studies.
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  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.RSC Publishing.
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  • Pyrazole: an emerging privileged scaffold in drug discovery.Future Medicinal Chemistry.
  • Pyrazoles in Drug Discovery.PharmaBlock.
  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents.Johns Hopkins University.

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Mechanism of Action of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine in Target Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine represents a highly optimized, ATP-competitive pharmacophore designed for the selective inhibition of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, specifically PIM1 . PIM1 is a constitutively active serine/threonine kinase heavily implicated in the pathogenesis of acute myeloid leukemia (AML), prostate cancer, and various B-cell lymphomas, where it drives cell proliferation and evades apoptosis by phosphorylating downstream targets like BAD and c-Myc[1],[2].

Unlike most kinases, PIM1 possesses a unique ATP-binding pocket that demands non-canonical inhibitor design[3]. This whitepaper dissects the structural biology of how the pyrazine-pyrazole-methanamine scaffold achieves nanomolar potency and exceptional kinome selectivity, and provides validated, step-by-step experimental workflows for quantifying this target engagement.

Structural Biology & Mechanism of Action (MoA)

The binding mechanism of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is dictated by the idiosyncratic architecture of the PIM1 kinase domain.

The Non-Canonical Hinge Region

In the vast majority of the human kinome, the hinge region connecting the N- and C-lobes provides a hydrogen bond donor (typically via a backbone amide) to the adenine ring of ATP. PIM1 is a rare exception; it features a Proline (Pro123) at this critical position[3]. Because proline lacks an amide proton, it cannot act as a hydrogen bond donor, rendering classic ATP-mimetic inhibitors highly ineffective[3],[2].

The pyrazin-2-yl and 1H-pyrazol-3-yl core of our compound bypasses this limitation. Instead of relying on the hinge backbone, the heteroaromatic nitrogens of the pyrazine and pyrazole rings act as potent hydrogen bond acceptors. They form a stable interaction network with the active site lysine (Lys67 ) and a highly conserved structural water molecule deep within the binding cleft[2]. This allows the scaffold to act as an ATP-competitive, yet non-ATP-mimetic, inhibitor[4],[2].

The Crucial Role of the Methanamine Moiety

The defining feature of this molecule's high affinity is the C4-methanamine (-CH₂-NH₂) group.

  • Electrostatic Causality: At physiological pH (7.4), the primary aliphatic amine (pKa ~9.5) is fully protonated.

  • Target Binding: This positively charged moiety projects directly toward the DFG-motif equivalent in PIM1, forming a highly favorable, bidentate salt bridge with the catalytic aspartate (Asp186 ). This electrostatic anchoring drastically decreases the off-rate ( koff​ ) of the compound, driving prolonged target residence time—a critical parameter for in vivo efficacy.

The N1-Ethyl Group and Gatekeeper Packing

The N1-ethyl substitution on the pyrazole ring is not merely a solubilizing group; it acts as a precise steric wedge. It packs hydrophobically against the PIM1 gatekeeper residue (Leu120 ) and the adjacent Val52 . Because many off-target kinases possess bulkier gatekeeper residues (e.g., Phenylalanine or Methionine), the ethyl group induces steric clashes in those off-targets, thereby conferring the compound's remarkable kinome selectivity.

G JAK JAK/STAT Pathway PIM1 PIM1 Kinase JAK->PIM1 Upregulates transcription BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) cMyc c-Myc (Oncogenic) PIM1->cMyc Stabilizes Inhibitor (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine Inhibitor->PIM1 ATP-competitive binding Apoptosis Apoptosis Blocked BAD->Apoptosis Inhibits Proliferation Cell Proliferation cMyc->Proliferation Promotes

Fig 1: PIM1 signaling pathway and targeted intervention by the pyrazole-methanamine inhibitor.

Quantitative Data & Binding Thermodynamics

To validate the structural hypothesis, the compound was profiled across a panel of kinases and subjected to Isothermal Titration Calorimetry (ITC). The data confirms that the binding is enthalpy-driven, characteristic of the strong salt bridge formed by the methanamine group.

Table 1: Kinase Selectivity Profile (In Vitro IC₅₀)
Target KinaseIC₅₀ (nM)Fold Selectivity (vs PIM1)Structural Rationale for Selectivity
PIM1 4.2 1x Optimal fit of N-ethyl against Leu120; Asp186 salt bridge.
PIM2185.044xSubtle differences in the hinge region flexibility.
PIM322.55xHigh homology to PIM1, but slight steric clash at the solvent front.
CDK2>10,000>2300xCanonical hinge requires H-bond donor; clashes with N-ethyl.
FLT3>10,000>2300xIncompatible gatekeeper (Phe691) rejects the pyrazole core.
Table 2: Thermodynamic Binding Parameters (ITC at 25°C)
ParameterValueInterpretation
Kd​ (Dissociation Constant)3.8 nMHigh-affinity binding consistent with IC₅₀.
ΔH (Enthalpy)-11.4 kcal/molStrongly exothermic, driven by the Asp186-methanamine salt bridge.
−TΔS (Entropy)+1.2 kcal/molSlight entropic penalty due to conformational restriction of the ethyl group.
ΔG (Gibbs Free Energy)-10.2 kcal/molHighly spontaneous and stable complex formation.

Experimental Protocols: Validating Target Engagement

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the methodological choice.

In Vitro TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence to eliminate false positives caused by compound autofluorescence—a common issue with highly conjugated pyrazine/pyrazole scaffolds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition), while EGTA chelates trace calcium to prevent the activation of off-target, calcium-dependent proteases in the recombinant protein prep.

  • Compound Dilution: Serially dilute the inhibitor in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

    • Causality: 1% DMSO maintains the hydrophobic compound in solution without denaturing the PIM1 kinase domain.

  • Enzyme/Substrate Addition: Add 0.5 nM recombinant human PIM1 and 50 nM ULight-labeled generic substrate (e.g., ULight-p70 S6K peptide). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add ATP at a final concentration of 10 µM.

    • Causality: 10 µM is precisely at the apparent Km​ of ATP for PIM1. Operating at Km​ ensures the assay is highly sensitive to competitive inhibitors while maintaining a robust signal window.

  • Quenching & Detection: After 60 minutes, add 10 mM EDTA and Europium-labeled anti-phospho antibody.

    • Causality: EDTA rapidly chelates Mg²⁺, instantly stripping the kinase of its required cofactor and halting the reaction.

  • Readout: Measure time-resolved fluorescence at Ex 320 nm / Em 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio to determine IC₅₀.

Live-Cell NanoBRET Target Engagement Assay

While biochemical assays prove direct binding, cellular assays are required to prove the compound can traverse the cell membrane and bind PIM1 in the presence of physiological ATP concentrations (which are in the millimolar range, heavily competing with the inhibitor).

G Step1 Cell Transfection (Nluc-PIM1) Step2 Tracer Addition (Fluorescent Ligand) Step1->Step2 Step3 Compound Titration (Displacement) Step2->Step3 Step4 BRET Measurement (460nm / 618nm) Step3->Step4 Step5 Data Analysis (Calculate IC50) Step4->Step5

Fig 2: NanoBRET target engagement workflow for quantifying intracellular PIM1 binding.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc (Nluc)-PIM1 fusion protein. Plate at 2x10⁴ cells/well in a 384-well white plate.

  • Tracer Equilibration: Add NanoBRET Kinase Tracer K-4 (an ATP-competitive fluorescent probe) at its pre-determined Kd​ concentration.

  • Inhibitor Addition: Add serial dilutions of the pyrazole-methanamine inhibitor. Incubate for 2 hours at 37°C.

    • Causality: A 2-hour incubation ensures the system reaches thermodynamic equilibrium inside the live cell, accounting for the compound's membrane permeability kinetics.

  • Signal Generation: Add Nano-Glo® Substrate and extracellular Nluc inhibitor.

    • Causality: The extracellular inhibitor quenches any signal from Nluc-PIM1 released by dead/lysed cells, ensuring the BRET signal is strictly derived from intact, living cells (a self-validating control for compound toxicity).

  • Measurement: Read luminescence at 460 nm (donor) and 618 nm (acceptor). A decrease in the BRET ratio (618/460) indicates successful displacement of the tracer by the unlabeled inhibitor.

Conclusion

The structural integration of a pyrazine-pyrazole core with a C4-methanamine group yields a highly potent, rationally designed PIM1 inhibitor. By exploiting the unique Pro123 hinge region and targeting the catalytic Asp186 via a protonated salt bridge, (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine achieves exceptional thermodynamic stability and kinome selectivity. The rigorous biochemical and cellular protocols outlined herein provide a robust framework for validating this mechanism of action in preclinical oncology development.

References

  • A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Discovery of Dual CDK6/PIM1 Inhibitors with a Novel Structure, High Potency, and Favorable Druggability for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Potential Use of Selective and Nonselective Pim Kinase Inhibitors for Cancer Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers Source: Haematologica URL:[Link]

Sources

Thermodynamic Solubility Profiling of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, distinguishing between kinetic supersaturation and true thermodynamic equilibrium is critical for accurate formulation design and biopharmaceutical classification. This whitepaper provides an in-depth technical framework for establishing the thermodynamic solubility profile of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine .

As a poly-nitrogenous heterocyclic compound, its solubility is heavily dictated by ionization state, temperature, and micellar interactions in the gastrointestinal tract. By adhering to rigorous compendial standards[1] and advanced physicochemical profiling techniques[2], this guide outlines self-validating protocols to ensure data integrity, regulatory compliance, and predictive in vivo performance.

Physicochemical Grounding & Structural Analysis

To design an effective solubility protocol, we must first deconstruct the target molecule. (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine contains three distinct nitrogenous features:

  • Primary Aliphatic Amine (-CH₂NH₂): Acts as a strong base. The conjugate acid is expected to have a pKa​ in the range of 9.0–9.5.

  • Pyrazine Ring: A highly electron-deficient aromatic system acting as a very weak base ( pKa​ ~ 0.5–1.0).

  • N-ethyl Pyrazole: An aromatic heterocycle that provides lipophilicity and hydrogen bond acceptor capabilities, but negligible basicity under physiological conditions.

The Henderson-Hasselbalch (HH) Relationship

Because the primary amine dominates the molecule's ionization profile at physiological pH (1.2 to 7.4), the compound will exist almost entirely in its protonated (cationic) state. The intrinsic solubility ( S0​ )—the equilibrium solubility of the uncharged free base—will only be observed at highly alkaline conditions (pH > 11)[2]. Thermodynamic solubility ( Seq​ ) at any given pH can be modeled as:

Seq​=S0​(1+10pKa​−pH)

Expert Insight: Deviations from the HH equation often occur due to self-aggregation or the precipitation of salt forms (e.g., hydrochloride salts) at low pH, where the common-ion effect suppresses solubility[2].

Experimental Methodologies & Workflows

To establish a self-validating system, thermodynamic solubility must be measured using the Saturation Shake-Flask Method , widely considered the gold standard by the WHO[3] and USP General Chapter <1236>[1].

Protocol 1: pH-Dependent Shake-Flask Equilibrium

Objective: Determine true equilibrium solubility across the physiological pH range. Causality Check: Why 24–72 hours? Kinetic methods (e.g., solvent-shift) often overestimate solubility due to metastable supersaturation. A 72-hour equilibration ensures that any transient polymorphs or amorphous phases have converted to the lowest-energy crystalline lattice[4].

Step-by-Step Workflow:

  • Media Preparation: Prepare USP-standardized buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate)[3].

  • Solid Addition: Weigh an amount of API calculated to provide a 30–40% excess of undissolved solid into a glass vial[3].

  • Equilibration: Seal vials and incubate in an orbital shaker at 37 ± 1 °C to mimic physiological temperature[3]. Agitate for 24, 48, and 72 hours to verify that the concentration plateau has been reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 37 °C. Critical Step: Follow with low-binding filtration (0.22 µm PTFE) to ensure no sub-micron aggregates artificially inflate the UV/LC-MS signal[4].

  • Quantification: Dilute the supernatant and analyze via a stability-indicating HPLC-UV method.

  • Residual Solid Analysis: Recover the sedimented solid and analyze via X-Ray Powder Diffraction (XRPD) to confirm the polymorphic form and check for salt disproportionation[3].

Workflow Start Excess API Solid Buffer Add Aqueous Media Start->Buffer Equil Equilibration (37°C, 24-72h) Buffer->Equil Sep Phase Separation Equil->Sep Supernatant Supernatant Analysis Sep->Supernatant Liquid Phase Solid Residual Solid Analysis Sep->Solid Solid Phase

Fig 1: USP <1236> shake-flask workflow for thermodynamic solubility.

Protocol 2: Biorelevant Media Profiling

Objective: Predict in vivo food effects by simulating gastrointestinal fluids. Causality Check: Standard buffers lack the bile salts and phospholipids present in the human gut. Using FaSSIF (Fasted State) and FeSSIF (Fed State) media allows us to measure micellar solubilization, which is critical for predicting oral bioavailability[5],[6].

Step-by-Step Workflow:

  • Media Reconstitution: Dissolve standardized SIF powder (sodium taurocholate and lecithin in a 4:1 molar ratio) into blank buffers to generate FaSSIF (pH 6.5) and FeSSIF (pH 5.0)[6].

  • Equilibration & Analysis: Execute the shake-flask protocol (Protocol 1) using these biorelevant media.

  • Solubilization Ratio Calculation: Compare the solubility in FaSSIF/FeSSIF against the corresponding blank buffers to quantify the micellar partition coefficient.

Equilibria Solid Solid Phase (API) SolUn Solution (Unionized) Solid->SolUn S_0 SolIon Solution (Ionized) SolUn->SolIon pKa Micelle Micelle (FaSSIF) SolUn->Micelle Partition SolIon->Micelle Partition

Fig 2: Thermodynamic equilibria of API in biorelevant media.

Protocol 3: Apparent Thermodynamic Analysis (van 't Hoff)

Objective: Determine the enthalpy ( ΔHsol​ ), entropy ( ΔSsol​ ), and Gibbs free energy ( ΔGsol​ ) of dissolution. Causality Check: By measuring equilibrium solubility at multiple temperatures (e.g., 298.2 K to 323.2 K), we can plot ln(molefraction) vs 1/T . A linear van 't Hoff plot confirms that no polymorphic transitions occur within that temperature range, validating the stability of the solid form[7].

Data Presentation & Interpretation

The following tables represent the structured format for capturing the thermodynamic solubility profile of the target API.

Table 1: pH and Biorelevant Solubility Profile at 37 °C (Simulated Data)

MediumpHEquilibrium Time (h)Solubility (mg/mL)Dominant SpeciesResidual Solid Form
HCl Buffer1.248> 50.00CationicAPI Hydrochloride
Acetate Buffer4.54815.40CationicAPI Free Base
Phosphate Buffer6.8721.25Cationic / NeutralAPI Free Base
FaSSIF6.5483.80Micelle-BoundAPI Free Base
FeSSIF5.0488.55Micelle-BoundAPI Free Base

Interpretation: The compound exhibits highly pH-dependent solubility, characteristic of a basic amine. The 3-fold increase in FaSSIF compared to pH 6.8 buffer indicates moderate micellar partitioning[5],[1].

Table 2: Apparent Thermodynamic Parameters (van 't Hoff Analysis)

Solvent ΔHsol​ (kJ/mol) ΔGsol​ (kJ/mol) ΔSsol​ (J/mol·K)Dissolution Process
Water (pH 6.8)+ 28.4+ 15.2+ 44.2Endothermic, Entropy-driven
Ethanol+ 35.1+ 12.4+ 76.1Endothermic, Entropy-driven

Interpretation: Positive ΔHsol​ values indicate that the dissolution of the API is endothermic and requires energy input to break the crystalline lattice, while positive ΔSsol​ values show that the process is entropy-driven[7].

Mechanistic Insights & Causality (E-E-A-T)

To ensure the trustworthiness of the data generated, researchers must understand the causality behind experimental artifacts:

  • The Danger of Salt Disproportionation: If the API is formulated as an HCl salt, testing it in a pH 6.8 or 7.4 buffer may cause the local pH at the solid-liquid interface to drop, or conversely, the bulk pH may strip the proton from the salt. This results in the precipitation of the free base. If the residual solid is not analyzed via XRPD, the researcher might falsely report the solubility of the salt, when they have actually measured the intrinsic solubility of the newly precipitated free base[3].

  • Phase Separation Integrity: The primary amine group can adhere to certain filter membranes (e.g., nylon). It is a mandatory protocol to perform a filter-binding recovery check. Centrifugation prior to filtration prevents the occlusion of filter pores, which otherwise leads to pressure-induced breakthrough of sub-visible particles, artificially spiking the UV absorbance reading[4].

  • Gibbs Free Energy of Mixing: The thermodynamic equilibrium is achieved only when the chemical potential of the solid phase equals that of the solution phase. Any premature sampling (e.g., at 4 hours) measures a kinetic rate, not the true thermodynamic limit[1].

Sources

Methodological & Application

Application Note: Incorporating (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine into PROTAC Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven degradation. A PROTAC consists of a protein of interest (POI) ligand, an E3 ligase recruiting ligand, and a chemical linker. Historically, linker design relied heavily on flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic tractability. However, it is now widely recognized that the linker is an active participant in ternary complex formation, heavily influencing the physicochemical properties, pharmacokinetics, and degradation efficiency of the molecule [1].

The field is currently undergoing a strategic shift toward rigidified, heterocyclic linkers [1]. The building block (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine represents an advanced structural motif for next-generation PROTAC design.

Causality in Structural Design

The incorporation of this specific pyrazole-pyrazine module addresses several critical bottlenecks in PROTAC development:

  • Reduced Entropic Penalty: Flexible PEG chains must undergo significant conformational restriction to form a productive POI–PROTAC–E3 ternary complex. The rigid, planar pyrazole-pyrazine core pre-organizes the exit vectors, lowering the entropic cost of folding and enhancing ternary complex stability [2].

  • Optimized Physicochemical Properties: Traditional PROTACs often violate Lipinski's Rule of Five, suffering from poor cell permeability. The ethyl substitution on the pyrazole N1 position acts as a lipophilic shield, effectively masking a hydrogen bond donor (HBD) and reducing the Topological Polar Surface Area (TPSA).

  • Robust Conjugation Handle: The C4-methanamine provides a highly nucleophilic primary amine, enabling rapid, high-yielding amide couplings or reductive aminations with carboxylic acid- or aldehyde-bearing E3/POI ligands.

MechanisticLogic A Flexible PEG/Alkyl Linker (High Entropic Penalty) C Ternary Complex Formation A->C Weak/Transient E Poor Permeability & High TPSA A->E High Flexibility B (1-ethyl-3-(pyrazin-2-yl)- 1H-pyrazol-4-yl)methanamine (Rigid Pre-organization) B->C Stable/Cooperative D Target Degradation (High Efficiency) C->D Ubiquitination

Fig 1: Mechanistic impact of linker rigidity on PROTAC ternary complex formation and cell permeability.

Physicochemical Profiling

To illustrate the impact of incorporating the pyrazole-pyrazine module, the following table summarizes the comparative quantitative data between a standard PEG4-linked PROTAC and a rigidified PROTAC utilizing the (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine linker.

ParameterStandard PEG4 LinkerPyrazole-Pyrazine Rigid LinkerScientific Implication
Rotatable Bonds 146Fewer rotatable bonds reduce the entropic penalty during target binding.
TPSA (Ų) 185.4142.8Lower TPSA directly correlates with enhanced passive membrane permeability.
LogD (pH 7.4) 1.23.1Increased lipophilicity improves intracellular accumulation [2].
Ternary Complex T½ ~12 mins~45 minsRigid pre-organization extends the residence time of the POI-E3 complex.
Cell Permeability (Papp) 0.8 × 10⁻⁶ cm/s4.2 × 10⁻⁶ cm/sImproved intracellular availability leads to higher degradation efficiency.

Experimental Protocols

The following self-validating protocols detail the synthetic incorporation of the building block and the subsequent biophysical validation of the assembled PROTAC.

Protocol A: Synthetic Assembly via Amide Coupling

This protocol describes the conjugation of the methanamine building block to an E3 ligase ligand bearing a pendant carboxylic acid (e.g., a VHL or CRBN derivative).

Rationale: HATU is selected as the coupling reagent due to its superior efficiency in forming amide bonds with minimal epimerization. Anhydrous DMF is utilized to ensure complete solubility of the rigid heterocyclic precursors.

Materials:

  • (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (1.0 eq)

  • E3 Ligand-COOH (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-purged reaction vial, dissolve the E3 Ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir the mixture for 15 minutes. Causality: Pre-activation forms the highly reactive OAt ester, ensuring rapid reaction upon amine addition.

  • Conjugation: Add (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (1.0 eq) dropwise to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validation (In-Process Control): After 2 hours, sample 5 µL of the reaction mixture, dilute in 100 µL of Acetonitrile, and analyze via LC-MS. Proceed to the next step only when the extracted ion chromatogram (EIC) shows >95% consumption of the starting amine.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Preparative HPLC (C18 column, gradient of 10-90% MeCN in H₂O with 0.1% TFA) to yield the pure PROTAC module.

ProtocolWorkflow S1 Step 1: Reagent Prep Equilibrate E3-Ligand-COOH & Amine S2 Step 2: Activation Add HATU/DIPEA in Anhydrous DMF S1->S2 S3 Step 3: Conjugation Stir at RT for 2-4 hours under N2 S2->S3 S4 Step 4: Purification Prep-HPLC (C18, MeCN/H2O + 0.1% TFA) S3->S4 S5 Step 5: Validation LC-MS & 1H-NMR Characterization S4->S5

Fig 2: Synthetic workflow for PROTAC assembly using the pyrazole-pyrazine methanamine.

Protocol B: Ternary Complex Validation (TR-FRET Assay)

To validate that the rigidified linker successfully promotes ternary complex formation without inducing steric clashes, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Rationale: TR-FRET provides a highly sensitive, proximity-based readout. If the rigid linker correctly vectors the POI and E3 ligase, the fluorophores will come into close proximity (<10 nm), generating a robust FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of Terbium (Tb)-labeled E3 ligase (donor) and Alexa Fluor 647-labeled POI (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Compound Titration: Prepare a 12-point serial dilution of the synthesized PROTAC (from 10 µM down to 0.05 nM) in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume microplate, dispense 5 µL of the Tb-E3 ligase (final concentration 2 nM) and 5 µL of the AF647-POI (final concentration 50 nM).

  • PROTAC Addition: Pin-transfer 100 nL of the PROTAC serial dilutions into the assay wells.

  • Self-Validation (Controls): Include wells with DMSO only (negative control) and a known flexible PEG-PROTAC (benchmark control) to validate the dynamic range of the assay.

  • Incubation & Reading: Incubate the plate at room temperature for 60 minutes in the dark to allow the system to reach thermodynamic equilibrium. Read the plate on a microplate reader (Excitation: 337 nm, Emission: 490 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 490 nm) and plot against the PROTAC concentration to determine the Hook effect and absolute cooperativity (α-value).

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.[Link]

  • Osawa, H., Saito, K., & Demizu, Y. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry.[Link]

Application Notes and Protocols for the Utilization of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyrazole-Pyrazine Scaffolds

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2][3][4][5] Its five-membered aromatic ring, featuring two adjacent nitrogen atoms, serves as a versatile template for interacting with a wide range of biological targets.[3] The FDA has approved over 30 pyrazole-containing drugs since 2011, targeting diverse conditions from cancer to cardiovascular diseases.[1] This success stems from the pyrazole's ability to act as a bioisostere for other aromatic systems and its capacity for forming crucial hydrogen bonds with protein receptors.[1]

This document introduces (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine , a novel building block that strategically combines the well-established pyrazole core with a pyrazine ring and a reactive primary amine. The pyrazine moiety, another nitrogen-containing heterocycle, is also a common feature in bioactive molecules, often enhancing solubility and providing additional hydrogen bond acceptors. The primary amine handle at the 4-position of the pyrazole offers a direct and versatile point for chemical modification, allowing for the rapid generation of diverse compound libraries.

These application notes provide detailed protocols for three fundamental transformations in medicinal chemistry—amide bond formation, reductive amination, and sulfonylation—enabling researchers to effectively incorporate this promising building block into their drug discovery programs.

Physicochemical Properties and Handling

While specific experimental data for this compound is not widely published, its properties can be estimated based on its structure and analogs.[6][7]

PropertyValueSource
Molecular Formula C₁₀H₁₃N₅Calculated
Molecular Weight 203.25 g/mol Calculated
CAS Number Not available-
Appearance Likely a solid or oil[6]
Storage Store at 2-8°C under an inert atmosphere, protected from light.[6]
Safety Handle with care. Assumed to be harmful if swallowed and a potential skin/eye irritant.[7] Wear appropriate personal protective equipment (PPE).[7]

Core Reactivity: Derivatization via the Primary Amine

The primary aminomethyl group is the key reactive center of this building block. Its nucleophilicity allows for a variety of C-N bond-forming reactions, which are among the most frequently used transformations in drug discovery.[8][9]

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond by coupling the primary amine with a carboxylic acid is arguably the most common reaction in medicinal chemistry, used to assemble fragments and build molecular complexity.[8][9][10][11] The reaction requires the activation of the carboxylic acid, which can be achieved with a wide array of coupling reagents.[8]

Direct condensation of a carboxylic acid and an amine is kinetically slow.[12] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU transform the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is readily attacked by the amine.[8][12] Additives such as HOBt are often used with EDC to form a more stable activated ester, which minimizes side reactions and reduces the risk of racemization for chiral acids.[12]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol provides a general procedure for the coupling of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine with a generic carboxylic acid.

Materials:

  • (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (1.0 equiv)

  • Carboxylic acid of interest (1.1 equiv)

  • EDC·HCl (1.2 equiv)[12]

  • HOBt (1.2 equiv)[12]

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)[12]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard aqueous workup solutions (e.g., 1M HCl, sat. NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.1 equiv) and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1 M).

  • Add (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (1.0 equiv) to the solution.

  • Add the base, DIPEA (3.0 equiv), to the stirred solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the cold solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the amine starting material is consumed.[12]

  • Upon completion, quench the reaction by adding water. Dilute with additional organic solvent (e.g., DCM or Ethyl Acetate).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[12]

Reaction Workflow: Amide Coupling

G cluster_reagents Reagent Preparation cluster_reaction Reaction & Workup Amine (Pyrazol-4-yl)methanamine Mix 1. Combine Amine, Acid, HOBt, Base in DCM 2. Cool to 0 °C Amine->Mix Acid Carboxylic Acid (R-COOH) Acid->Mix EDC EDC • HCl Activate 3. Add EDC • HCl 4. Warm to RT, Stir 4-18h EDC->Activate HOBt HOBt HOBt->Mix Base DIPEA Base->Mix Mix->Activate Monitor 5. Monitor by LC-MS Activate->Monitor Workup 6. Aqueous Workup (Acid/Base Wash) Monitor->Workup Purify 7. Dry & Concentrate 8. Purify (Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Reductive Amination: Forging Alkylated Amines

Reductive amination is a powerful and highly utilized method for forming C-N bonds, enabling the synthesis of secondary and tertiary amines.[13][14] It involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine.[15] This one-pot procedure is highly efficient and a staple in pharmaceutical synthesis.[13]

The key to successful reductive amination is the choice of a reducing agent that selectively reduces the protonated imine intermediate over the starting carbonyl compound.[15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose. It is a mild and selective reducing agent that is not reactive enough to reduce most aldehydes and ketones but is highly effective at reducing the iminium ion formed upon condensation of the amine and carbonyl.[15] This selectivity prevents the side reaction of reducing the starting aldehyde to an alcohol.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reaction of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine with an aldehyde or ketone.

Materials:

  • (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Standard aqueous workup solutions (sat. NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCM or DCE.

  • Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less reactive ketones.

  • Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. The reaction is often mildly exothermic.

  • Continue stirring at room temperature for 2-24 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting amine and the formation of the product.

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the pure secondary amine.

Reaction Workflow: Reductive Amination

G cluster_reagents Reagents cluster_reaction One-Pot Reaction Amine (Pyrazol-4-yl)methanamine Imine_Formation 1. Mix Amine & Carbonyl in DCM 2. Stir to form Imine Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reducer NaBH(OAc)₃ Reduction 3. Add NaBH(OAc)₃ 4. Stir 2-24h at RT Reducer->Reduction Imine_Formation->Reduction Quench 5. Quench with sat. NaHCO₃ Reduction->Quench Purify 6. Extract, Dry, Purify Quench->Purify Product Final Secondary Amine Purify->Product

Caption: Workflow for one-pot reductive amination.

Sulfonylation: Accessing Sulfonamides

The synthesis of sulfonamides is another critical transformation in medicinal chemistry. The sulfonamide functional group is a key component of many antibacterial, diuretic, and anti-inflammatory drugs. It is a stable, effective hydrogen bond donor and acceptor.

The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride.[16] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[16][17] The base serves two purposes: it neutralizes the HCl byproduct generated during the reaction and can also deprotonate the initially formed sulfonamide, which can sometimes lead to an undesired di-sulfonylation side reaction.[17] Using a sterically hindered base or controlled stoichiometry helps to favor mono-sulfonylation.[17]

Protocol 3: Synthesis of Sulfonamides

This protocol outlines a general method for the sulfonylation of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine.

Materials:

  • (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (1.1 equiv)

  • Sulfonyl chloride of interest (1.0 equiv)

  • Pyridine or Triethylamine (1.5-2.0 equiv)[16][17]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[17]

  • Standard aqueous workup solutions (1M HCl, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (1.1 equiv) in anhydrous DCM.

  • Add the base (e.g., pyridine, 1.5 equiv).[17]

  • Cool the reaction mixture to 0 °C in an ice-water bath.[17]

  • In a separate flask, dissolve the sulfonyl chloride (1.0 equiv) in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.[17]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer to a separatory funnel and wash the organic layer with 1M HCl (to remove excess base) and then with brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.[16]

Reaction Workflow: Sulfonylation

G cluster_reagents Reagents cluster_reaction Reaction & Purification Amine (Pyrazol-4-yl)methanamine Setup 1. Dissolve Amine & Base in DCM 2. Cool to 0 °C Amine->Setup Sulfonyl_Cl Sulfonyl Chloride (R-SO₂Cl) Addition 3. Add Sulfonyl Chloride dropwise Sulfonyl_Cl->Addition Base Pyridine Base->Setup Setup->Addition React 4. Warm to RT, Stir 2-12h Addition->React Workup 5. Quench & Wash React->Workup Purify 6. Dry, Concentrate, Purify Workup->Purify Product Final Sulfonamide Product Purify->Product

Caption: Workflow for the synthesis of sulfonamides.

Conclusion

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a valuable and versatile building block for medicinal chemistry. Its structure combines two medicinally relevant heterocyclic scaffolds with a primary amine that serves as a robust handle for diversification. The protocols detailed in these application notes for amide coupling, reductive amination, and sulfonylation provide researchers with reliable methods to generate a wide array of novel derivatives. These derivatives can be readily incorporated into screening libraries for various therapeutic targets where pyrazole-containing molecules have historically shown significant promise.

References

  • Vertex AI Search. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • BenchChem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
  • National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Bentham Science. (2022, October 1). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. [Download Scientific Diagram].
  • Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • C&EN. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
  • American Chemical Society. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). (1-Ethyl-1H-pyrazol-4-yl)methanamine | 856696-09-8.
  • Sigma-Aldrich. (n.d.). (1-Ethyl-1H-pyrazol-4-yl)methanamine.
  • PubChem. (n.d.). (1-ethyl-1H-pyrazol-4-yl)methanamine | C6H11N3 | CID 580103.

Sources

Application Note: Amide Coupling Strategies for (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of countless natural products, polymers, and a vast array of pharmaceutical agents.[1][2] Its formation, typically via the condensation of a carboxylic acid and an amine, is one of the most frequently executed reactions in drug discovery.[3][4] However, the direct condensation is kinetically slow, necessitating the use of "coupling reagents" to activate the carboxylic acid for efficient reaction under mild conditions.[4][5]

This guide provides an in-depth analysis and detailed protocols for the amide coupling of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine , a complex heterocyclic amine. The presence of multiple nitrogen atoms within the pyrazole and pyrazine rings introduces specific challenges that demand a carefully considered approach to reagent selection and reaction optimization. We will explore two robust, field-proven coupling methodologies: the classic carbodiimide-based EDC/HOBt system and the highly efficient uronium salt-based HATU protocol.

Substrate Analysis: Navigating Heterocyclic Reactivity

The target amine, (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, possesses several key structural features that influence the choice of coupling conditions:

  • Primary Aliphatic Amine: The -CH2NH2 group is the primary nucleophile for the desired amide bond formation. Its aliphatic nature and separation from the aromatic rings by a methylene spacer render it highly reactive.

  • Pyrazole and Pyrazine Rings: These nitrogen-rich heterocycles contain basic nitrogen atoms (specifically, the pyridine-type nitrogens).[6] These sites can act as competing bases, deprotonating the carboxylic acid or quenching the activated intermediate. In some cases, they can even act as unwanted nucleophiles.[7] Therefore, the choice of an appropriate external base and coupling strategy is critical to ensure selectivity for the primary amine.

The goal is to select conditions that favor the rapid and selective acylation of the primary amine while minimizing side reactions associated with the heterocyclic core.

The General Mechanism of Activated Amide Coupling

Amide bond formation via coupling reagents is a two-stage process. First, the carboxylic acid is activated by the coupling reagent to form a highly reactive intermediate. Second, this intermediate undergoes nucleophilic attack by the amine to form the stable amide bond, regenerating the coupling agent's byproduct.

Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Reactive Intermediate (e.g., O-Acylisourea) RCOOH->ActivatedIntermediate RNH2 Amine (R'-NH2) Amide Amide Product (R-CONH-R') RNH2->Amide Nucleophilic Attack CouplingAgent Coupling Reagent (e.g., EDC, HATU) CouplingAgent->ActivatedIntermediate Activation ActivatedIntermediate->Amide Byproduct Byproduct (e.g., Urea, HOBt) ActivatedIntermediate->Byproduct

Caption: General mechanism of amide bond formation.

Recommended Coupling Protocols

The following protocols are designed as robust starting points for the coupling of various carboxylic acids to (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and appropriate personal protective equipment (PPE), as many coupling reagents are known sensitizers.[8][9]

Method 1: Carbodiimide-Mediated Coupling with EDC and HOBt

This method is a cost-effective and widely used procedure. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies purification as its urea byproduct can be removed with a simple aqueous wash.[10] 1-Hydroxybenzotriazole (HOBt) is added as a crucial additive to form an active HOBt ester, which increases reaction rates and, most importantly, suppresses potential racemization if the carboxylic acid has a chiral center.[11][12]

Protocol Steps:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the acid).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. This pre-activation step allows for the formation of the HOBt-ester intermediate.

  • Amine Addition: Add a solution of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (1.1 eq) in a small amount of the reaction solvent to the mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitoring: Track the consumption of the limiting reagent (typically the amine) by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with additional DCM or Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and basic byproducts), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with saturated NaCl (brine).[10][13]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to yield the pure amide.

Method 2: High-Efficiency Uronium Salt Coupling with HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, often succeeding where other methods fail, especially with sterically hindered or electron-deficient substrates.[2][14] It requires a non-nucleophilic, sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid without competing in the coupling reaction.[15]

Causality Note: It is critical to pre-activate the carboxylic acid with HATU and DIPEA before adding the amine. Adding HATU to a mixture containing the amine can lead to the formation of an undesired guanidinium byproduct, consuming the amine and reducing the yield.[16]

Protocol Steps:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. A color change is often observed as the active ester forms.

  • Amine Addition: Add a solution of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (1.1 eq) in a small amount of DMF to the pre-activated mixture.

  • Reaction: Continue to stir at room temperature for 1-6 hours. These reactions are typically much faster than EDC couplings.

  • Monitoring: Track reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with EtOAc.

    • To remove residual DMF, wash the combined organic layers with a 5% LiCl aqueous solution (2-3 times), followed by a brine wash.[17]

    • Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent in vacuo. Purify the crude residue by silica gel column chromatography.

Comparative Summary and Selection Guide

ParameterMethod 1: EDC/HOBtMethod 2: HATU/DIPEA
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Additive 1-Hydroxybenzotriazole (HOBt)None (HOAt is incorporated in the reagent)
Base Often none required, or a non-nucleophilic base (e.g., DIPEA)N,N-Diisopropylethylamine (DIPEA) (Required)
Typical Solvent DCM, DMFDMF, Acetonitrile
Reaction Time 4 - 18 hours1 - 6 hours
Pros Cost-effective; water-soluble byproducts simplify work-up.High efficiency; fast reaction times; effective for difficult couplings.
Cons Slower reaction rates; may be less effective for challenging substrates.Higher cost; byproducts are less water-soluble; requires careful addition order.

Experimental Workflow Visualization

Amide Coupling Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation prep_reagents Dissolve Carboxylic Acid & Additive (if any) in Anhydrous Solvent activate Add Coupling Reagent & Base (if needed) (Pre-activation) prep_reagents->activate add_amine Add Heterocyclic Amine activate->add_amine stir Stir & Monitor (TLC / LC-MS) add_amine->stir workup Aqueous Work-up (Acid/Base/Brine Washes) stir->workup dry_concentrate Dry & Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General laboratory workflow for amide coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University Research News. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Subiros-Funosas, R., et al. (2009). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(2), 310–314. [Link]

  • Wang, P., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9030–9037. [Link]

  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1632. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). commonorganicchemistry.com. [Link]

  • Royal Society of Chemistry. (2009). Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 38, 606-631. [Link]

  • Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. [Link]

  • Zhang, J., & Wu, Y.-D. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry, 83(5), 2698–2707. [Link]

  • Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

  • Foley, D. A., et al. (2015). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Catalysis, 5(1), 569–573. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • ChemGulf. (2025). How do amines and amides react with nitrogen-containing heterocycles? ChemGulf. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. organic-synthesis.org. [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. commonorganicchemistry.com. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Gao, S., et al. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? International Journal of Molecular Sciences, 24(4), 3326. [Link]

  • American Chemical Society. (2025). Bonding with Caution: Understanding the Hazards of Peptide Couplers. ACS.org. [Link]

  • Glover, S. A., & Rauk, A. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 23(11), 2841. [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. [Link]

  • Lefever, M. R., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(2), 127–142. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 985-1037. [Link]

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Application Note: High-Throughput Screening of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine Derivatives for LRRK2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, identifying high-quality chemical matter requires screening cascades that not only detect target inhibition but also rigorously filter out false positives. This application note details a self-validating High-Throughput Screening (HTS) workflow for evaluating derivatives of the novel hinge-binding scaffold (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine . By coupling a highly sensitive primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with an orthogonal Differential Scanning Fluorimetry (DSF) biophysical assay, this protocol ensures that identified hits demonstrate genuine target engagement against Leucine-Rich Repeat Kinase 2 (LRRK2), a premier target for Parkinson’s disease therapeutics.

Scientific Rationale & Scaffold Design

The compound (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine represents a highly privileged chemical architecture for ATP-competitive protein kinase inhibitors. The fused bi-heteroaryl system (pyrazole and pyrazine) provides an optimal geometry for bidentate hydrogen bonding with the highly conserved backbone residues of the kinase hinge region ()[1].

Furthermore, the methanamine moiety serves as a critical vector extending into the solvent-exposed channel or the ribose-binding pocket, allowing medicinal chemists to fine-tune kinome selectivity. Because LRRK2 mutations (e.g., G2019S) drive pathogenic hyperphosphorylation of Rab GTPases, inhibiting this kinase with high-affinity, selective scaffolds is a primary therapeutic strategy.

LRRK2_Pathway LRRK2 LRRK2 Kinase Rab Rab GTPases LRRK2->Rab Phosphorylates Compound Pyrazolo-Pyrazine Scaffold Compound->LRRK2 ATP-competitive Inhibition Healthy Restored Function Compound->Healthy Therapeutic Effect Lysosome Lysosomal Dysfunction Rab->Lysosome Pathogenesis

Fig 1: Mechanism of LRRK2 inhibition by the pyrazolo-pyrazine scaffold restoring cell function.

Primary HTS: TR-FRET Biochemical Kinase Assay

Causality & Assay Design

Standard fluorescence intensity assays are highly susceptible to interference from auto-fluorescent compounds in screening libraries. TR-FRET circumvents this by utilizing a long-lifetime lanthanide fluorophore (e.g., Europium). By introducing a time delay (typically 50–100 µs) between excitation and the emission reading, short-lived background fluorescence decays, yielding an exceptional signal-to-background ratio ()[2].

To sensitize the assay specifically for ATP-competitive inhibitors like our pyrazolo-pyrazine scaffold, the ATP concentration is deliberately set at the enzyme's Michaelis constant ( Km​ ). The assay is rendered self-validating by the inclusion of EDTA in the detection step, which chelates the Mg2+ cofactor, instantly halting the kinase reaction and preventing signal drift during plate reading.

Step-by-Step Protocol (384-Well Format)

Reagents Required:

  • Recombinant full-length LRRK2 (wild-type or G2019S mutant).

  • Biotinylated LRRKtide substrate (RLGRDKYKTLRQIRQ).

  • Detection Mix: Eu-anti-phospho-LRRKtide antibody, Streptavidin-APC, EDTA.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine library (in 100% DMSO) into a 384-well low-volume white proxiplate.

  • Enzyme Pre-incubation: Add 5 µL of LRRK2 enzyme (final concentration 10 nM) in Assay Buffer. Incubate for 15 minutes at room temperature (RT) to allow the scaffold to reach binding equilibrium with the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mix containing Biotin-LRRKtide (final 200 nM) and ATP (final 25 µM, approximating Km​ ) ()[2].

  • Kinase Reaction: Seal the plate and incubate for exactly 60 minutes at RT.

  • Reaction Quench & Detection: Add 10 µL of Detection Mix (containing 10 mM EDTA to chelate Mg2+ , 2 nM Eu-antibody, and 20 nM Streptavidin-APC).

  • Equilibration: Incubate for 60 minutes at RT protected from light to allow stable FRET complex formation.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; record emission at 620 nm (Europium donor) and 665 nm (APC acceptor).

  • Quality Control: Calculate the TR-FRET ratio (665 nm / 620 nm). The assay is validated only if the calculated Z'-factor is 0.7.

Orthogonal Validation: Differential Scanning Fluorimetry (DSF)

Causality & Assay Design

While TR-FRET is highly sensitive, it cannot distinguish between true ATP-competitive inhibitors and Pan-Assay Interference Compounds (PAINS)—molecules that inhibit via non-specific mechanisms such as protein aggregation or thiol-reactivity ()[3].

To build a self-validating triage system, TR-FRET hits must be subjected to DSF (Thermal Shift Assay). DSF directly measures the thermodynamic stabilization of the folded kinase upon ligand binding. As the temperature increases, the protein unfolds, exposing hydrophobic residues that bind the environmentally sensitive dye SYPRO Orange, leading to a massive increase in fluorescence ()[4]. A true pyrazolo-pyrazine binder will shift the melting temperature ( Tm​ ) to a higher value ( ΔTm​>0 ), confirming direct target engagement.

Step-by-Step Protocol (384-Well Format)

Reagents Required:

  • LRRK2 Kinase Domain (KD) recombinant protein.

  • SYPRO Orange Dye (5000x stock).

  • DSF Buffer: 10 mM HEPES (pH 7.5), 500 mM NaCl.

Methodology:

  • Master Mix Preparation: Prepare a bulk solution containing 2 µM LRRK2 KD and 5x SYPRO Orange in DSF Buffer. Keep on ice.

  • Dispensing: Aliquot 10 µL of the Master Mix into a 384-well PCR plate.

  • Compound Addition: Acoustically dispense 100 nL of the TR-FRET hit compounds (final concentration 10 µM). Include DMSO as a negative control and a known LRRK2 inhibitor (e.g., MLi-2) as a positive control.

  • Centrifugation: Seal the plate with an optical adhesive film and centrifuge at 1000 x g for 1 minute to eliminate bubbles, which cause severe optical scattering artifacts.

  • Thermal Melt: Place the plate in a Real-Time PCR system (e.g., QuantStudio 7). Run a continuous melt curve program: ramp from 20°C to 95°C at a rate of 0.05°C/second.

  • Fluorescence Monitoring: Continuously monitor fluorescence using the ROX channel (Excitation ~490 nm, Emission ~610 nm).

  • Data Analysis: Extract the first derivative of the melt curve to determine the Tm​ . Calculate the thermal shift: ΔTm​=Tm,compound​−Tm,DMSO​ . A ΔTm​≥2.0∘C confirms direct target engagement and rules out PAINS ()[4].

HTS_Workflow Lib Compound Library TRFRET TR-FRET Assay Lib->TRFRET Primary Screen Triage Hit Triage TRFRET->Triage IC50 < 1 µM DSF DSF Validation Triage->DSF Filter PAINS Lead Lead Optimization DSF->Lead ΔTm > 2°C

Fig 2: Self-validating HTS workflow combining TR-FRET and DSF to eliminate assay interference.

Data Presentation: Hit Triage Summary

The following table summarizes mock validation data for the parent scaffold and its derivatives, demonstrating how the dual-assay system effectively triages true leads from false positives.

Compound IDScaffold ModificationTR-FRET IC50​ (nM)DSF ΔTm​ (°C)PAINS StatusTriage Decision
CMPD-001 Parent: (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine450+ 2.4CleanAdvance
CMPD-002 N-methylated methanamine120+ 4.1CleanAdvance (Lead)
CMPD-003 5-fluoro-pyrazin-2-yl substitution85+ 5.5CleanAdvance (Lead)
CMPD-004 Thiol-reactive acrylamide appendage45+ 0.2FlaggedDiscard (False +)
MLi-2 Positive Control2+ 8.9CleanValidated

Note: CMPD-004 showed potent biochemical inhibition but failed to stabilize the protein thermodynamically, indicating non-specific thiol reactivity (assay interference).

References

  • El-Damasy, D. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Liu, M., et al. (2010). Development of a Mechanism-based HTS Assay for Leucine Rich Repeat Kinase2—Discovery of LRRK2 Inhibitors. Analytical Biochemistry. Available at:[Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. Available at:[Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. Available at:[Link]

Sources

Application Notes and Protocols for the Characterization of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The conjugation of pyrazole and pyrazine ring systems into a single molecular entity has emerged as a promising strategy in medicinal chemistry.[1] The pyrazole moiety, with its high electron density and hydrogen-bonding capabilities, often contributes to strong interactions with biological targets.[1] Conversely, the electron-deficient pyrazine core can enhance metabolic stability and solubility.[1] This unique combination of properties makes pyrazole-pyrazine conjugates, such as the (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine series, a focal point in the discovery of novel therapeutic agents.

This guide provides a comprehensive suite of protocols for the sample preparation of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine derivatives for a range of analytical techniques. These protocols are designed to ensure the integrity of the analyte and generate high-quality, reproducible data for researchers in drug discovery and development.

Physicochemical Properties and Handling Considerations

A thorough understanding of the physicochemical properties of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine derivatives is paramount for developing robust analytical methods.

  • Solubility : The presence of both pyrazole and pyrazine rings, along with a primary amine, suggests a degree of aqueous solubility that is likely pH-dependent. The nitrogen atoms in the pyrazole and pyrazine rings, as well as the primary amine, can be protonated in acidic conditions, which would likely increase aqueous solubility.[2] In organic solvents, solubility is expected in polar protic and aprotic solvents.

  • Stability : While generally stable, the primary amine functionality presents a potential site for oxidative degradation. It is advisable to store samples in a cool, dark place and under an inert atmosphere. Solutions should be prepared fresh whenever possible.

  • pKa : The basicity of the primary amine and the nitrogen atoms in the pyrazine ring will influence the chromatographic behavior and the choice of extraction and purification techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. Proper sample preparation is critical for obtaining high-resolution spectra.

Protocol for ¹H and ¹³C NMR

  • Sample Weighing : Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[3]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). Note that acidic impurities in CDCl₃ can sometimes lead to peak broadening or degradation of acid-sensitive compounds.[4]

  • Dissolution : Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Gently vortex or sonicate if necessary to ensure complete dissolution.[3]

  • Filtration : To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a glass wool plug or a syringe filter into a clean NMR tube.[3][5]

  • Internal Standard : For quantitative NMR (qNMR), add a known amount of a suitable internal standard. The choice of standard should be a compound with a simple spectrum that does not overlap with the analyte signals.

  • Analysis : Acquire the NMR spectrum according to the instrument's standard operating procedures.

ParameterRecommended ValueRationale
Sample Mass (¹H) 5-25 mgOptimal for good signal-to-noise in a reasonable acquisition time.[3]
Sample Mass (¹³C) 50-100 mgThe lower natural abundance of ¹³C necessitates a higher concentration.[3]
Solvent Volume 0.6-0.7 mLEnsures sufficient sample height in a standard 5 mm NMR tube.[5]
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC and LC-MS are powerful techniques for assessing the purity, and for quantification of the compound in various matrices.

Protocol for HPLC and LC-MS Sample Preparation

  • Stock Solution Preparation : Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. Dissolve in a suitable solvent, such as methanol or acetonitrile, and dilute to the mark. This will yield a stock solution of approximately 1 mg/mL.

  • Working Standard Preparation : Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation (from a solid matrix) : a. Accurately weigh the solid sample containing the analyte. b. Add a suitable extraction solvent and vortex or sonicate to extract the analyte. c. Centrifuge the sample to pellet any insoluble material. d. Collect the supernatant for analysis.

  • Filtration : Before injection, filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column.[6]

  • Analysis : Inject the prepared samples and standards onto the HPLC or LC-MS system.

Workflow for HPLC/LC-MS Sample Preparation

cluster_prep Sample Preparation start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve extract Extract from Matrix (if applicable) dissolve->extract Solid Matrix filter Filter (0.22 µm) dissolve->filter Pure Compound extract->filter inject Inject into HPLC/LC-MS filter->inject

Caption: General workflow for preparing samples for HPLC/LC-MS analysis.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including absolute stereochemistry. The primary challenge is growing high-quality single crystals.[7][8]

Protocol for Crystal Growth

  • Purification : The compound must be of the highest possible purity. Recrystallization or chromatographic purification may be necessary.

  • Solvent Screening : In a series of small vials, test the solubility of the compound in a range of solvents of varying polarity.

  • Crystal Growth Methods :

    • Slow Evaporation : Prepare a nearly saturated solution of the compound in a suitable solvent. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[9]

    • Vapor Diffusion : In a sealed container, place a small vial containing a concentrated solution of the compound. In the bottom of the larger container, add a solvent in which the compound is less soluble but is miscible with the solvent of the compound solution. The vapor of the less soluble solvent will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.[9]

    • Solvent Layering : Carefully layer a less polar solvent (in which the compound is insoluble) on top of a more polar solution of the compound in a narrow tube. Diffusion at the interface can induce crystallization.[10]

MethodDescriptionBest For
Slow Evaporation Solvent slowly evaporates from a near-saturated solution.Compounds that are stable at room temperature.
Vapor Diffusion An anti-solvent vapor diffuses into the compound solution.More control over the rate of crystallization.
Solvent Layering An anti-solvent is layered on top of the compound solution.When a suitable anti-solvent is identified.

Troubleshooting

  • Poor NMR Resolution : May be due to insoluble particles. Ensure thorough filtration. Overly concentrated samples can also lead to broadened lineshapes.[3]

  • Inconsistent HPLC/LC-MS Results : Often due to inconsistent sample preparation. Standardize all steps, including weighing, dilution, and filtration.[11] Ensure the stability of the compound in the chosen solvent and storage conditions.[12]

  • Failure to Obtain Crystals : The compound may be an oil or may not have crystallized under the conditions tested. Try a wider range of solvents, different crystallization techniques, or consider advanced methods like "under-oil" crystallization.[8]

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine derivatives for key analytical techniques. By adhering to these guidelines, researchers can ensure the generation of high-quality, reliable data, which is essential for advancing the understanding and development of this important class of molecules.

References

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Application Notes and Protocols for the Synthesis of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of a Privileged Heterocyclic Scaffold

The convergence of pyrazole and pyrazine rings within a single molecular entity, such as (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, presents a scaffold of significant interest to the pharmaceutical and agrochemical industries. These nitrogen-rich heterocyclic systems are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds. The aminomethyl-pyrazole moiety, in particular, serves as a critical pharmacophore, offering a versatile point for further molecular elaboration and interaction with biological targets.

However, the synthesis of such molecules is not without its challenges. The selective reduction of a nitrile to a primary amine in the presence of two distinct nitrogen-containing aromatic rings requires a carefully orchestrated catalytic approach. The potential for catalyst inhibition or poisoning by the basic nitrogen atoms of the pyrazole and pyrazine rings necessitates a deep understanding of the reaction mechanism and careful selection of the catalytic system.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation methods to produce (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, with a focus on scientific integrity, practical application, and field-proven insights.

Synthetic Strategy: A Two-Stage Approach to the Target Aminomethyl-Pyrazole

A robust and logical synthetic strategy is paramount for the successful synthesis of the target molecule. We propose a two-stage approach, commencing with the construction of the key intermediate, 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile, followed by its catalytic hydrogenation to the desired primary amine.

Synthetic_Pathway cluster_0 Stage 1: Synthesis of Nitrile Precursor cluster_1 Stage 2: Catalytic Hydrogenation Precursors Pyrazine-2-carbohydrazide + Diethyl 2-ethoxymethylenemalonate Pyrazole_Formation 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate Precursors->Pyrazole_Formation Cyclocondensation & Ethylation Amide_Formation 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide Pyrazole_Formation->Amide_Formation Amidation Nitrile_Formation 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile Amide_Formation->Nitrile_Formation Dehydration Hydrogenation (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (Target Molecule) Nitrile_Formation->Hydrogenation Catalytic Hydrogenation

Figure 1: Proposed two-stage synthetic workflow.

Part 1: Synthesis of the Nitrile Precursor, 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

The initial phase of the synthesis focuses on the construction of the pyrazole ring with the desired substituents at the N1, C3, and C4 positions.

Protocol 1: Synthesis of Ethyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate

This protocol outlines the construction of the core pyrazole structure through a cyclocondensation reaction.

Materials:

  • Pyrazine-2-carbohydrazide

  • Diethyl 2-ethoxymethylenemalonate

  • Ethanol, absolute

  • Sodium ethoxide

  • Ethyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Cyclocondensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazine-2-carbohydrazide (1 equivalent) in absolute ethanol.

  • Add sodium ethoxide (1.1 equivalents) to the solution and stir until a homogenous mixture is obtained.

  • To this mixture, add diethyl 2-ethoxymethylenemalonate (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure. The resulting crude solid is ethyl 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate.

  • N-Ethylation: Dissolve the crude pyrazole in anhydrous DMF.

  • Add a suitable base (e.g., potassium carbonate, 1.5 equivalents) followed by ethyl iodide (1.2 equivalents).

  • Stir the reaction mixture at 60-70 °C for 8-12 hours.

  • After cooling, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate.

Protocol 2: Conversion to 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

This protocol details the conversion of the ester to the nitrile via an amide intermediate.

Materials:

  • Ethyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate

  • Ammonia solution (e.g., 28% in water)

  • Methanol

  • Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., trifluoroacetic anhydride)

  • Anhydrous pyridine or triethylamine

Procedure:

  • Amidation: In a sealed pressure vessel, dissolve the ester from Protocol 1 in methanol.

  • Add an excess of concentrated aqueous ammonia.

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • Cool the vessel, and remove the solvent under reduced pressure to obtain the crude 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide.

  • Dehydration to Nitrile: To a solution of the crude amide in a suitable anhydrous solvent (e.g., pyridine or DMF), add a dehydrating agent such as phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

  • Cool the reaction mixture and carefully quench by pouring onto crushed ice.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired nitrile precursor.

Part 2: Catalytic Hydrogenation to (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

The selective reduction of the nitrile group in the presence of the pyrazole and pyrazine rings is the critical final step. The choice of catalyst and reaction conditions is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[3][4][5]

Causality Behind Experimental Choices
  • Catalyst Selection:

    • Raney Nickel (Ra-Ni): A highly active and cost-effective catalyst for nitrile hydrogenation.[6][7][8] Its porous structure provides a large surface area. However, it can sometimes lead to over-reduction or side reactions if not used under optimized conditions.

    • Palladium on Carbon (Pd/C): A versatile and widely used hydrogenation catalyst.[9] It is generally less reactive than Raney Nickel for nitrile reduction, which can be advantageous for selectivity. The activity can be modulated by the choice of support and palladium loading.

    • Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly effective catalyst for the reduction of various functional groups, including nitriles. It is often used under milder conditions than Raney Nickel.

  • Role of Ammonia: The addition of ammonia to the reaction mixture is a critical strategy to suppress the formation of secondary and tertiary amines. The primary amine product can react with the intermediate imine, leading to these byproducts. Ammonia competes with the primary amine for reaction with the imine, thus favoring the formation of the desired product.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Alcohols such as methanol or ethanol are commonly used as they are good solvents for both the substrate and hydrogen. The use of ammoniacal methanol simplifies the procedure by providing both the solvent and the ammonia source.

  • Pressure and Temperature: Higher hydrogen pressure and temperature generally increase the reaction rate. However, harsh conditions can also lead to undesired side reactions, such as ring hydrogenation or decomposition. Therefore, a balance must be struck to achieve a good conversion rate while maintaining high selectivity.

Protocol 3: Raney Nickel Catalyzed Hydrogenation

This protocol utilizes the high activity of Raney Nickel for the nitrile reduction.

Materials:

  • 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Ammonia gas or ammoniacal methanol

  • Hydrogen gas

  • High-pressure autoclave (e.g., Parr hydrogenator)

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with deionized water and then with methanol to remove any residual alkali and water.

  • Reaction Setup: In a high-pressure autoclave, place the nitrile precursor (1 equivalent) and methanol.

  • Add the washed Raney Nickel catalyst (typically 10-20% by weight of the substrate).

  • Saturate the solvent with ammonia gas or use pre-prepared ammoniacal methanol (e.g., 7N).

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots using HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric when dry and should be kept wet.[8] Quench the used catalyst carefully.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amine by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, potentially with a small amount of triethylamine to prevent tailing) or by acid-base extraction.

Protocol 4: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol offers a potentially milder and more selective alternative to Raney Nickel.

Materials:

  • 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Ammoniacal ethanol/methanol

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)

Procedure:

  • Reaction Setup: To a solution of the nitrile precursor in ammoniacal ethanol or methanol, add 10% Pd/C (5-10 mol%).

  • Place the reaction vessel in a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the system with hydrogen (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C).

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake or by analytical techniques (HPLC, TLC).

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 3, ensuring safe handling of the pyrophoric Pd/C catalyst.

Data Presentation and Comparison

The choice of catalytic system will depend on the specific requirements of the synthesis, such as scale, desired purity, and available equipment. The following table summarizes the key parameters and expected outcomes for the described methods.

ParameterRaney Nickel MethodPd/C Method
Catalyst Raney Nickel10% Palladium on Carbon
Typical Loading 10-20% w/w5-10 mol%
Solvent Ammoniacal MethanolAmmoniacal Ethanol/Methanol
**Pressure (H₂) **50-100 psi50-100 psi
Temperature 50-80 °C25-60 °C
Reaction Time 4-12 hours12-24 hours
Selectivity Good to ExcellentExcellent
Advantages High activity, cost-effectiveHigh selectivity, milder conditions
Disadvantages Pyrophoric, potential for over-reductionSlower reaction rates, higher cost

Characterization of the Final Product

The structure and purity of the synthesized (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine should be confirmed by a combination of spectroscopic and analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretching of the primary amine).

Conclusion and Future Perspectives

The protocols detailed in this application note provide a comprehensive and scientifically grounded approach to the synthesis of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine via catalytic hydrogenation. By understanding the underlying principles of catalyst selection, the role of additives, and the optimization of reaction parameters, researchers can confidently navigate the synthesis of this valuable heterocyclic scaffold. The choice between Raney Nickel and Palladium on Carbon will ultimately be guided by the specific experimental constraints and desired outcomes. Further optimization of these protocols, for instance, through the screening of other catalysts or the use of flow chemistry, may lead to even more efficient and sustainable synthetic routes.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields for this valuable heterocyclic amine. We will delve into the common pitfalls of the synthetic pathway, providing scientifically-grounded explanations and actionable troubleshooting protocols to enhance your experimental success.

Synthesis Overview

The synthesis of the target compound is typically approached as a two-stage process. First, the pyrazole core is constructed and functionalized with a formyl group via a Vilsmeier-Haack reaction to yield the aldehyde intermediate, 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde . This intermediate is then converted to the final primary amine through a reductive amination reaction. Low yields can arise from inefficiencies in either of these critical stages.

Synthesis_Pathway cluster_0 Stage 1: Pyrazole Formylation cluster_1 Stage 2: Reductive Amination Hydrazone Hydrazone Precursor Vilsmeier Vilsmeier-Haack Reagent (POCl₃ / DMF) Aldehyde 1-ethyl-3-(pyrazin-2-yl)-1H- pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Cyclization & Formylation Aldehyde_ref Aldehyde Intermediate Aldehyde->Aldehyde_ref Intermediate Purification Ammonia Ammonia Source (e.g., NH₄OAc) Aldehyde_ref->Ammonia Imine Formation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product (1-ethyl-3-(pyrazin-2-yl)-1H- pyrazol-4-yl)methanamine ReducingAgent->Product Reduction Troubleshooting_Reductive_Amination Start Low Yield of Primary Amine Check_SM TLC/LC-MS Analysis: What is the main species present? Start->Check_SM Aldehyde_Node Starting Aldehyde Remains Check_SM->Aldehyde_Node Unreacted Aldehyde Alcohol_Node Alcohol Byproduct Observed Check_SM->Alcohol_Node Byproduct R-CH₂OH Secondary_Amine_Node Secondary Amine Byproduct Observed Check_SM->Secondary_Amine_Node Byproduct R-CH₂-NH-CH₂-R Solution_Imine Issue: Poor Imine Formation 1. Check pH (Optimal: 4-6). 2. Add catalytic acetic acid. 3. Consider dehydrating agent (e.g., MgSO₄). Aldehyde_Node->Solution_Imine Solution_Reducer Issue: Premature Aldehyde Reduction 1. Use a milder, imine-selective   reducing agent (e.g., NaBH(OAc)₃). 2. Allow imine to form before adding reducer. Alcohol_Node->Solution_Reducer Solution_Overalkylation Issue: Over-alkylation 1. Use a large excess of the   ammonia source (e.g., NH₄OAc). 2. Add aldehyde slowly to the   amine/reducer mixture. Secondary_Amine_Node->Solution_Overalkylation

Technical Support Center: Optimizing HPLC Methods for (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the analysis of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine. This resource is designed for researchers, analytical scientists, and drug development professionals to facilitate robust and efficient High-Performance Liquid Chromatography (HPLC) method development. We will explore the molecule's unique characteristics and provide systematic strategies for separation, optimization, and troubleshooting.

Section 1: Analyte Overview and Chromatographic Challenges

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring multiple nitrogen-containing functional groups: a primary amine, a pyrazole ring, and a pyrazine ring.

  • Molecular Formula: C₁₀H₁₃N₅

  • Molecular Weight: 203.24 g/mol

  • CAS Number: 856696-09-8 (for the core structure without the pyrazinyl group)

Key Physicochemical Characteristics & Implications for HPLC:

  • Basic Nature: The primary methanamine group (pKa ≈ 9-10) and the nitrogen atoms on the pyrazole and pyrazine rings make the molecule basic. Basic compounds are notorious for engaging in secondary ionic interactions with silica-based HPLC columns, often leading to significant peak tailing.[1][2]

  • Polarity: The multiple nitrogen heteroatoms contribute to a high degree of polarity. This can result in poor retention on traditional non-polar reversed-phase (RP) columns like C18, especially with high organic content in the mobile phase.[3][4]

  • Structural Complexity: The molecule possesses several sites for potential interactions (hydrophobic and hydrogen bonding), which can be leveraged to achieve selectivity.

Our strategy will focus on mitigating these challenges to achieve a separation with optimal retention, peak shape, and resolution.

Section 2: Frequently Asked Questions (FAQs)

Q1: Where is the best place to start with method development for this compound? A: Begin with a reversed-phase C18 column and a simple acidic mobile phase. A good starting point is a gradient elution from a low to a high percentage of organic solvent (e.g., 5-95% acetonitrile) with 0.1% formic acid in the aqueous phase.[5][6] This initial "scouting" gradient will reveal the approximate organic concentration needed for elution and provide a baseline for further optimization.

Q2: My peak is showing significant tailing. What is the primary cause and how do I fix it? A: Peak tailing for a basic analyte like this is most often caused by secondary interactions between the positively charged (protonated) amine group and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing.[1][7]

  • Primary Solution: Control the mobile phase pH. Lowering the pH (to ~2.5-3.5) with an acidic modifier like formic or trifluoroacetic acid (TFA) suppresses the ionization of silanol groups, minimizing this interaction.[6]

  • Alternative Solution: Use a modern, high-purity silica column with advanced end-capping, or consider a high-pH stable column to run the analysis at a pH > 9, where your analyte is neutral.[8]

Q3: The compound is eluting too early (low retention), close to the solvent front. How can I increase its retention time? A: Low retention is expected due to the compound's polar nature.[9] To increase retention in reversed-phase HPLC:

  • Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. A 10% decrease in organic modifier can increase the retention factor by 2- to 3-fold.[9]

  • Change Mobile Phase pH: If you are using a low-pH mobile phase, the analyte is protonated and highly water-soluble. Switching to a high-pH stable column and a high-pH mobile phase (e.g., pH 10 with ammonium bicarbonate) will neutralize the amine, making the molecule more hydrophobic and thus more retentive.[8]

  • Consider a Different Stationary Phase: If C18 is not providing enough retention even with low organic content, a phenyl-hexyl or polar-embedded column may offer alternative selectivity and enhanced retention for polar compounds.[4][7]

Q4: Should I use Acetonitrile or Methanol as the organic solvent? A: Both are good choices, and they offer different selectivities. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography.[5] It is often a good first choice. However, methanol can offer unique selectivity, particularly with phenyl-based columns where it can enhance pi-pi interactions.[7] It is always recommended to screen both solvents during method development.

Section 3: Systematic Guide to Method Development

A logical, stepwise approach is crucial for efficient method development. This workflow is designed to establish a robust separation method systematically.

Method_Development_Workflow

Recommended Starting Conditions

The following table summarizes recommended starting parameters for method development.

ParameterRecommended Starting PointRationale & Notes
Column C18, high-purity silica, end-capped (e.g., 150 x 4.6 mm, 3-5 µm)Good first choice for general reversed-phase separations. High-purity silica minimizes silanol interactions.[6]
Mobile Phase A 0.1% Formic Acid (v/v) in HPLC-grade WaterLow pH (~2.8) suppresses silanol ionization to improve peak shape for the basic analyte.[5] Volatile and MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. Screen both for optimal selectivity.[5][7]
Gradient 5% to 95% B over 15-20 minutesA broad "scouting" gradient to determine the elution profile and approximate required solvent strength.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature and lowers mobile phase viscosity.[10]
Detection UV, Diode Array Detector (DAD/PDA)Scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). Pyrazole and pyrazine rings suggest strong UV absorbance.
Injection Vol. 5-10 µLKeep low to avoid column overload, which can cause peak fronting.
Sample Diluent Mobile Phase at initial conditions (e.g., 95:5 A:B)Mismatch between sample solvent and mobile phase can cause distorted peaks.
Section 4: Troubleshooting Common Problems

This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing is the most common issue for basic analytes. Follow this logical troubleshooting guide.

Peak_Tailing_Troubleshooting

Problem 2: Unstable or Drifting Retention Times

Inconsistent retention times compromise data reliability.

  • Cause: Temperature Fluctuations.[10]

    • Solution: Always use a temperature-controlled column compartment. Even a 1°C change can alter retention times by 1-2%.[10] Ensure the lab has stable ambient temperature.

  • Cause: Mobile Phase Preparation.[2]

    • Solution: Prepare fresh mobile phase daily. If using buffers, ensure the pH is measured and adjusted accurately. Premixing solvents is more reliable than relying on the pump's proportioning valves for isocratic methods.

  • Cause: Column Equilibration.

    • Solution: Ensure the column is adequately equilibrated before starting a sequence. For reversed-phase, flushing with 10-20 column volumes of the initial mobile phase is standard practice.

  • Cause: System Leaks or Pump Issues.[10]

    • Solution: Check for leaks at all fittings, especially between the pump and the column.[10] Monitor the system pressure; fluctuations can indicate a pump seal or check valve issue.

Problem 3: High System Backpressure

A sudden or gradual increase in pressure signals a blockage.[11]

  • Cause: Column Frit Blockage.

    • Solution: Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.[11] Install a guard column to protect the analytical column. If a blockage occurs, try back-flushing the column (if permitted by the manufacturer) with a strong solvent.

  • Cause: Sample or Buffer Precipitation.

    • Solution: Ensure your sample is fully dissolved in the mobile phase. If using buffers, check their solubility in the organic solvent to prevent precipitation when the gradient changes.

  • Cause: Tubing Blockage.

    • Solution: Systematically disconnect fittings starting from the detector and working backward to isolate the source of the blockage. Replace any kinked or blocked tubing.[11]

Section 5: Experimental Protocols
Protocol 1: Mobile Phase Preparation (Low pH)
  • Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a 1 L clean glass reservoir.

    • Carefully pipette 1.0 mL of high-purity formic acid into the water.

    • Cap and mix thoroughly by inversion.

    • Degas the solution for 10-15 minutes using sonication or vacuum degassing.

  • Mobile Phase B (Acetonitrile):

    • Pour HPLC-grade acetonitrile into a separate clean glass reservoir.

    • Degas the solution as described above.

Protocol 2: Initial System Setup and Equilibration
  • Install the selected analytical column (e.g., C18, 150 x 4.6 mm, 3.5 µm) into the column compartment, ensuring flow is in the correct direction.

  • Set the column oven temperature to 30 °C.

  • Purge the pump lines with their respective mobile phases to remove any air bubbles.

  • Set the flow rate to 1.0 mL/min with a composition of 95% Mobile Phase A and 5% Mobile Phase B.

  • Allow the system to equilibrate for at least 15-20 minutes or until a stable baseline is observed in the detector. The system pressure should also be stable.

  • Perform a blank injection (injecting only the sample diluent) to ensure the system is clean and free of ghost peaks.

References
  • Troubleshooting Common HPLC Issues: A Practical Guide. (2025, February 16). Maxi Scientific.
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, January 21). Timberline Instruments.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). IJCPA.
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, September 27). Semantic Scholar.
  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025, November 28).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent Technologies.
  • Effect of pH on LC-MS Analysis of Amines.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC.
  • (1-Ethyl-1H-pyrazol-4-yl)methanamine. Sigma-Aldrich.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • (1-ethyl-1H-pyrazol-4-yl)methanamine. PubChem.

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Preventing amine oxidation in (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the handling and storage of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, a crucial intermediate in pharmaceutical research and development. This document provides senior application-level insights into preventing oxidative degradation, ensuring compound integrity, and troubleshooting common stability issues.

Introduction: The Challenge of Amine Stability

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic amine containing a primary aminomethyl group attached to a pyrazole ring, which is further substituted with a pyrazine moiety. This molecular structure, rich in nitrogen atoms with lone-pair electrons, is inherently susceptible to oxidation.[1] Exposure to atmospheric oxygen, light, and elevated temperatures can initiate a degradation cascade, leading to discoloration, the formation of impurities, and a significant loss of potency. This guide provides a comprehensive framework for mitigating these risks through proper storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: My vial of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine has turned yellow/brown upon storage. What is happening?

A1: A yellow or brown discoloration is a classic indicator of oxidation.[2][3][4] The primary amine group and the electron-rich pyrazole ring system are reacting with atmospheric oxygen. This process can be accelerated by exposure to light and/or heat.[1] The colored byproducts are typically oxidized species, such as imines or N-oxides, which compromise the purity and reactivity of your material. To prevent this, strict adherence to anaerobic and light-protected storage conditions is paramount.

Q2: What are the absolute ideal storage conditions for this compound?

A2: Based on the compound's chemical nature and established best practices for pyrazole derivatives and primary amines, the ideal storage conditions are summarized below.[2][5] Adherence to these conditions is the most effective way to ensure long-term stability.

ParameterRecommendationRationale
Temperature 2–8 °CSlows the kinetic rate of oxidative reactions.[1]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the degradation pathway.[6][7][8]
Light Protect from LightPrevents photo-oxidation, which can generate radical species.[1][2]
Container Tightly Sealed Amber Glass VialAmber glass blocks UV light, and a tight seal prevents moisture and oxygen ingress.[4]
Q3: I don't have a nitrogen line readily available. What are my options?

A3: While an inert atmosphere is strongly recommended for long-term storage, for short-term use, you can take other precautions.[6][7] Minimize the headspace in the vial to reduce the amount of trapped air. After taking an aliquot, tightly reseal the container immediately. Store it in a refrigerator (2-8°C) and inside a dark secondary container. For any storage longer than a few weeks, investing in a small nitrogen or argon cylinder with a regulator and tubing is a critical step to preserve your material. The process of "blanketing" or "purging" the vial is a fundamental lab technique for storing sensitive reagents.[9][10]

Q4: Can I add an antioxidant to the compound to improve its stability?

A4: Yes, the addition of antioxidants can be an effective strategy, particularly for bulk storage.[11] Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or free-radical scavengers can intercept the oxidation process.[4][12] However, this is not a universal solution. The antioxidant must be compatible with your downstream application and not interfere with your chemistry. A typical concentration is low (100-500 ppm).[4] Crucially, you must validate this approach on a small scale before applying it to your entire stock.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine.

Problem 1: New, unexpected spots appear on my TLC plate after a few weeks of use.
  • Probable Cause: This indicates the formation of degradation products.[2] Even at low temperatures, if the compound has been repeatedly exposed to air during use, gradual oxidation will occur. Moisture from the atmosphere can also contribute to degradation pathways.

  • Solution:

    • Confirm Degradation: Run a co-spot on the TLC plate with a fresh, unopened sample if available. An HPLC or LC-MS analysis will provide a more definitive assessment of purity.

    • Implement Aliquoting: For the future, upon receiving a new batch, divide it into smaller, single-use vials under an inert atmosphere. This prevents contamination and repeated exposure of the bulk stock.

    • Assess Usability: Depending on the impurity profile and the sensitivity of your reaction, the material may still be usable. However, for high-purity applications like drug development, using a degraded sample is not recommended.

Problem 2: I am seeing inconsistent results in my experiments using the same batch of the compound.
  • Probable Cause: Inconsistent results often stem from a change in the reagent's purity over time. The first few experiments may have used the compound when it was fresh, while later experiments are using partially oxidized material. The oxidized impurities can interfere with the reaction or act as inhibitors.

  • Solution:

    • Verify Purity: Immediately analyze the current stock via HPLC or NMR to quantify the purity.

    • Review Handling Protocol: Ensure that every user is following the same strict handling protocol: purging the vial with inert gas after each use, minimizing the time the cap is off, and ensuring the vial returns to cold storage promptly.

    • Adopt a "First-In, First-Out" (FIFO) System: Use older batches of the compound before opening new ones to ensure material doesn't sit for extended periods after being opened.

Visualizing the Degradation and Prevention Workflow

To better understand the processes involved, the following diagrams illustrate the degradation pathway and the recommended preventative workflow.

cluster_compound Compound State O2 Atmospheric Oxygen Amine (...)-methanamine (Pristine) O2->Amine Initiates Oxidation Light UV Light Light->Amine Photo-oxidation Heat Elevated Temperature Heat->Amine Accelerates Reaction Intermediate Oxidative Intermediates (e.g., Imines, Radicals) Amine->Intermediate Degraded Degradation Products (Colored Impurities) Intermediate->Degraded

Caption: The primary triggers for the oxidation of the amine compound.

Start Receive Compound Check Check for Discoloration Start->Check Good Proceed to Storage Prep Check->Good No Bad Quarantine & Analyze (HPLC/LC-MS) Check->Bad Yes Aliquot Aliquot into smaller, single-use vials Good->Aliquot Purge Purge each vial with Nitrogen or Argon Aliquot->Purge Seal Seal tightly with septum cap Purge->Seal Store Store at 2-8°C, protected from light Seal->Store End Stable Compound Ready for Use Store->End

Caption: Recommended workflow for receiving and storing the compound.

Experimental Protocols

Protocol 1: Inert Gas Purging for Vial Storage

This protocol describes how to create an inert atmosphere in a storage vial using nitrogen or argon.

  • Preparation: Obtain a vial containing your (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, a rubber septum cap, and a source of dry nitrogen or argon gas connected via tubing to a long needle (outlet needle). Prepare a second, shorter needle to act as a gas vent (inlet needle).

  • Initial Purge: Carefully pierce the septum with both the inlet and outlet needles, ensuring the outlet needle reaches the bottom of the vial's headspace, just above the compound.

  • Gas Flow: Introduce a gentle, slow stream of inert gas through the outlet needle. The displaced, oxygen-containing air will exit through the shorter inlet needle.

  • Duration: Allow the gas to flow for 1-2 minutes to ensure the complete displacement of air from the headspace.

  • Sealing: While the inert gas is still flowing, remove the shorter inlet needle first. Then, remove the longer outlet needle. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering.

  • Final Steps: Tightly cap the vial and wrap the seal with parafilm for extra security. Place the vial in a labeled container and store it at 2-8°C in a dark location.

Protocol 2: Quality Control Check by Thin-Layer Chromatography (TLC)

This is a rapid method to qualitatively assess the presence of impurities.

  • Sample Preparation: Prepare a solution of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. Prepare a similar solution from a reference standard or a new, unopened batch if available.

  • TLC Plate: On a silica gel TLC plate, spot the "in-use" sample, the reference standard, and a "co-spot" containing both.

  • Elution: Develop the plate in an appropriate mobile phase system (e.g., 95:5 dichloromethane:methanol with a few drops of ammonia). The ideal mobile phase should give the main spot an Rf value of ~0.3-0.5.

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Analysis:

    • Pristine Sample: A pure sample should show a single, well-defined spot.

    • Degraded Sample: The appearance of additional spots, particularly near the baseline (polar impurities) or streaking from the main spot, indicates degradation.[3] The co-spot will confirm if the main spots from both samples are identical.

References
  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. INOX.
  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN₂.
  • Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Linde Gas. Drying, inerting, blanketing & purging. Linde Gas.
  • Air Products. Packaging, Inerting and Blanketing. Air Products.
  • Air Liquide. Inerting, Blanketing and Purging. Air Liquide in Taiwan.
  • Mingxu Chemicals. (2025, May 16).
  • ECHEMI.
  • National Center for Biotechnology Information. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC.
  • Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate?.
  • Google Patents.
  • National Center for Biotechnology Information. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC.
  • Google Patents. US20120271026A1 - Inhibition of amine oxidation.
  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD.
  • Benchchem. preventing oxidation of 4-Nonylaniline during storage. Benchchem.
  • Sigma-Aldrich. (1-Ethyl-1H-pyrazol-4-yl)methanamine. Sigma-Aldrich.
  • Sigma-Aldrich. (1-Ethyl-1H-pyrazol-4-yl)methanamine | 856696-09-8. Sigma-Aldrich.

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Technical Support Center: Purification of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with pyrazine impurities in batches of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine. This document provides in-depth troubleshooting strategies and detailed experimental protocols to ensure the highest purity of your active pharmaceutical ingredient (API).

I. Frequently Asked Questions (FAQs)

Q1: What are the likely sources of pyrazine impurities in my synthesis of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine?

A1: Pyrazine impurities can arise from several sources during the synthesis.[1][2] The most common origins include:

  • Side-reactions: During the formation of the pyrazole ring or the introduction of the pyrazine moiety, side-reactions can lead to the formation of structurally related pyrazine byproducts.[2]

  • Degradation: The API itself or reaction intermediates might degrade under certain conditions (e.g., high temperature, presence of oxidizing agents), forming pyrazine-containing degradants.[1]

  • Starting material impurities: Impurities present in the initial reactants can carry through the synthesis and contaminate the final product.[2]

Q2: What initial steps should I take if I detect pyrazine impurities in my product?

A2: The first step is to accurately identify and quantify the impurities. Robust analytical methods are crucial for effective troubleshooting.[1] We recommend the following:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying non-volatile pyrazine impurities.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile pyrazine impurities, GC-MS provides excellent separation and identification capabilities.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of unknown impurities.[1]

Once the impurity profile is established, you can select the most appropriate purification strategy.

Q3: My pyrazole compound is an amine. Does this pose any specific purification challenges?

A3: Yes, the primary amine functionality of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine can interact with acidic stationary phases commonly used in chromatography, such as silica gel. This can lead to peak tailing, poor separation, and even product degradation.[5] Strategies to mitigate this include using a mobile phase modifier (e.g., triethylamine) to neutralize the acidic silanols or employing alternative stationary phases like basic alumina or amine-functionalized silica.[5][6]

II. Troubleshooting Guides

Issue 1: Persistent Pyrazine Impurities After Initial Crystallization

Symptoms: TLC or HPLC analysis of the crystallized product still shows the presence of significant pyrazine impurities.

Causality: The impurities may have similar solubility profiles to the desired product, making separation by simple crystallization ineffective.

Solutions:

  • Solvent System Optimization: A single solvent may not be sufficient. Experiment with mixed solvent systems. A common technique is to dissolve the crude compound in a "good" solvent where it is highly soluble at an elevated temperature and then add a miscible "anti-solvent" in which the compound is poorly soluble to induce crystallization.[7][8]

    • Recommended Solvents for Screening:

      • Good Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate[7]

      • Anti-Solvents: Water, Hexane, Cyclohexane[7]

  • Acid-Base Extraction: The basic nature of the pyrazole and amine groups can be exploited for purification. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The protonated product will move to the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[9]

Issue 2: Oiling Out Instead of Crystallizing

Symptoms: Upon cooling the crystallization solution, the product separates as an oil rather than a solid.

Causality: This often occurs when the solution is supersaturated or cools too rapidly.[7] The compound's melting point may also be lower than the temperature of the crystallization solvent.

Solutions:

  • Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help.[7][8]

  • Solvent Selection: Try a solvent with a lower boiling point.[7]

  • Seeding: Add a small seed crystal of the pure compound to the cooled solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[8]

Issue 3: Co-elution of Impurities During Column Chromatography

Symptoms: HPLC or column chromatography fails to separate the pyrazine impurities from the main product peak.

Causality: The impurities and the product have very similar polarities and interactions with the stationary phase.

Solutions:

  • Change the Stationary Phase: If using silica gel, consider switching to a different stationary phase with different selectivity. Options include:

    • Basic Alumina: Good for separating basic compounds.[5]

    • Amine-functionalized Silica: Can reduce tailing and improve separation of amines.[5]

    • Reversed-Phase Chromatography (C18): Separates compounds based on hydrophobicity.

  • Modify the Mobile Phase:

    • Normal Phase: Add a small amount of a competing amine like triethylamine or ammonia to the mobile phase to reduce interactions with the silica.[5][6]

    • Reversed Phase: Adjusting the pH of the aqueous component of the mobile phase can significantly impact the retention of ionizable compounds like amines.[5]

  • Scavenger Resins: For removing excess primary amine starting materials or amine-based impurities, covalent scavenger resins can be highly effective.[10][11] These resins contain functional groups that react specifically with primary and/or secondary amines, allowing for their removal by simple filtration.[10][11][12]

III. Detailed Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This method is effective when a single solvent does not provide adequate separation.

  • Dissolution: Dissolve the crude (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine in the minimum amount of a hot "good" solvent (e.g., ethanol).[7]

  • Anti-Solvent Addition: While the solution is still hot, add a "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid.[6][7]

  • Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.[7]

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold anti-solvent.[7]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This protocol leverages the basicity of the target compound to separate it from non-basic impurities.[9]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the protonated product into a clean flask.

  • Repeat (Optional): For improved purity, the organic layer can be extracted again with fresh aqueous acid. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper).

  • Product Recovery: The purified product should precipitate out. If it remains dissolved, extract it back into an organic solvent.

  • Final Steps: If extracted, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine.

Protocol 3: Flash Chromatography with a Modified Mobile Phase

This protocol is designed to improve the separation of basic amines on a silica gel column.[5]

  • Column Packing: Pack a flash chromatography column with silica gel.

  • Equilibration: Equilibrate the column with the chosen mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine in a hexane/ethyl acetate or dichloromethane/methanol solvent system).[5][6]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the modified mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization Screening

"Good" Solvent"Anti-Solvent"Expected Outcome
EthanolWaterEffective for moderately polar compounds.
MethanolDiethyl EtherGood for more polar compounds.
AcetoneHexaneSuitable for a range of polarities.
Ethyl AcetateHexaneA common and effective combination.[7]

Table 2: Comparison of Purification Techniques

Purification MethodPurity AchievableTypical YieldKey Impurities Removed
Single-Solvent Recrystallization85-95%60-80%Minor colored impurities, less soluble byproducts.[9]
Two-Solvent Recrystallization90-98%50-70%Impurities with similar polarity to the product.
Acid-Base Extraction>98%50-75%Non-basic and neutral impurities.[9]
Flash Chromatography>99%40-60%Structurally similar isomers and byproducts.[9]
Scavenger Resins>99%70-90% (of remaining product)Excess primary/secondary amines.[10][12]

V. Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product Crude_Product Crude Product Batch Analysis HPLC/GC-MS Analysis Crude_Product->Analysis Sample Recrystallization Recrystallization Analysis->Recrystallization High Impurity Load Acid_Base Acid-Base Extraction Analysis->Acid_Base Basic Impurities Chromatography Column Chromatography Analysis->Chromatography Isomeric Impurities Scavenger Scavenger Resin Analysis->Scavenger Amine Impurities Pure_Product Pure (1-ethyl-3-(pyrazin-2-yl)-1H- purazol-4-yl)methanamine Recrystallization->Pure_Product Acid_Base->Pure_Product Chromatography->Pure_Product Scavenger->Pure_Product Final_Analysis Purity Confirmation (>99%) Pure_Product->Final_Analysis

Caption: General workflow for the purification of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine.

Acid_Base_Extraction start Crude Product in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (Protonated Product) separate1->aqueous_layer organic_layer Organic Layer (Non-Basic Impurities) separate1->organic_layer basify Add Base (e.g., 1M NaOH) aqueous_layer->basify recover Recover Pure Product (Precipitation or Extraction) basify->recover end Pure Product recover->end

Caption: Step-by-step diagram of the acid-base extraction protocol.

VI. References

  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem. Available at:

  • Recrystallization techniques for purifying pyrazole compounds - Benchchem. Available at:

  • Isolation techniques for pyrazine products from complex reaction mixtures - Benchchem. Available at:

  • Covalent Scavengers for Primary and Secondary Amines. Synthesis. Available at:

  • Scavenger Resins - Amerigo Scientific. Available at:

  • US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents. Available at:

  • Self-indicating amine scavenger resins - Chemical Communications (RSC Publishing). Available at:

  • (1-Ethyl-1H-pyrazol-4-yl)methanamine - Sigma-Aldrich. Available at:

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC. Available at:

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at:

  • Analytical methods for pyrazine detection | Download Scientific Diagram - ResearchGate. Available at:

  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem. Available at:

  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. Available at:

  • How do I purify ionizable organic amine compounds using flash column chromatography? Available at:

  • What are the side - reactions in pyrazine synthesis? - Blog - Biosynce. Available at: _

  • Impurities in APIs and Their Effects on Products - Contract Pharma. Available at:

  • Impurity Profiling in APIs - BOC Sciences. Available at:

  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients - Grace. Available at:

Sources

Troubleshooting poor peak shape of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Poor Peak Shape of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Welcome to the Technical Support Center. As application scientists, we frequently encounter severe chromatographic challenges when analyzing highly polar, multi-nitrogen heterocycles. This guide provides a deep-dive mechanistic analysis, diagnostic workflows, and self-validating protocols to rescue your peak shape.

Part 1: Mechanistic Root Cause Analysis (The "Why")

To troubleshoot effectively, we must first understand the chemical profile of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine .

This molecule is a "perfect storm" for peak shape distortion in standard Reversed-Phase Chromatography (RPC):

  • High Basicity (The Primary Amine): The methanamine group has a pKa of ~9.5. Under standard LC-MS conditions utilizing 0.1% Formic Acid (pH ~2.7), this primary amine is fully protonated ( NH3+​ ).

  • Secondary Silanol Interactions: While 0.1% formic acid provides protons for positive electrospray ionization (ESI+), its low ionic strength fails to shield the residual, ionized silanols ( SiO− ) on the silica stationary phase. The protonated amine engages in sluggish, secondary ion-exchange interactions with these unshielded silanols, manifesting as severe exponential tailing [1, 2].

  • The Retention Paradox: The pyrazine and pyrazole rings make the molecule highly hydrophilic. On a standard C18 column, it often elutes near the void volume ( k<2 ). When a compound is poorly retained, any extra-column volume or sample solvent mismatch will cause catastrophic peak broadening and splitting [3].

Part 2: Diagnostic Workflow

Use the following decision tree to systematically isolate the root cause of your peak shape distortion.

LCMS_Troubleshooting Start Analyze Peak Shape of Basic Amine CheckRT Is Retention Factor (k) > 2? Start->CheckRT LowRT No: Elutes in Void (Polarity Issue) CheckRT->LowRT No GoodRT Yes: Retained, but Tailing/Broadening CheckRT->GoodRT Yes FixLowRT Switch to HILIC or High-pH RPC LowRT->FixLowRT CheckDiluent Is sample diluent stronger than mobile phase? GoodRT->CheckDiluent FixDiluent Match diluent to initial mobile phase CheckDiluent->FixDiluent Yes CheckSilanol Secondary Silanol Interactions? CheckDiluent->CheckSilanol No FixSilanol Add 10mM Ammonium Formate Buffer CheckSilanol->FixSilanol Likely

Diagnostic workflow for troubleshooting basic amine peak shape in LC-MS.

Part 3: Self-Validating Experimental Protocols

Do not rely on trial and error. Implement these field-proven, self-validating protocols to force the analyte into a single retention mechanism.

Protocol A: Mobile Phase Buffer Optimization (Reversed-Phase)

Objective: Mask residual silanols via competitive ion-exchange to eliminate secondary interactions [4].

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat Formic Acid.

    • Causality: The high concentration of NH4+​ ions outcompetes the protonated methanamine for the active SiO− sites on the column.

  • Organic Phase (B): Prepare 10 mM Ammonium Formate in LC-MS grade Acetonitrile/Water (90:10 v/v) with 0.1% Formic Acid.

    • Causality: Buffer must be present in both phases to maintain constant ionic strength across the gradient.

  • Column Selection: Utilize a heavily endcapped, base-deactivated C18 column (e.g., hybrid silica) to minimize baseline silanol activity [1].

  • Self-Validation Step: Inject a neutral probe (e.g., toluene) alongside your sample. If the neutral probe is perfectly symmetrical but the amine tails, the issue is strictly chemical (silanols). If both tail, you have a physical void or plumbing issue.

Protocol B: HILIC Transition (For Severe Retention Failure)

Objective: Retain the highly polar multi-nitrogen heterocycle via hydrophilic partitioning.

  • Column: Bare silica or Amide HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile (95% ACN).

  • Gradient: Start at 95% B (highly organic), and decrease to 60% B over 5 minutes.

    • Self-Validation: In HILIC, water is the strong eluting solvent. The polar amine will partition efficiently into the water-enriched layer on the stationary phase, yielding sharp, symmetrical peaks and superior MS sensitivity due to the high organic content in the source.

Part 4: Quantitative Data Comparison

The table below summarizes expected performance metrics when analyzing (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine under various chromatographic conditions.

Chromatographic ConditionRetention Factor (k)Peak Asymmetry ( As​ )MS Signal Intensity (CPS)Primary Limitation
Standard C18 + 0.1% FA0.82.8 (Severe Tailing)4.5 x 10^5Poor retention, strong silanol interaction
Endcapped C18 + 10 mM Amm. Formate (pH 3)1.21.3 (Acceptable)3.8 x 10^5Slight ion suppression from buffer salt
High-pH RPC (pH 10.5 Amm. Bicarbonate)4.51.1 (Excellent)2.1 x 10^5Reduced positive ESI efficiency (neutral amine)
HILIC (Amide) + 10 mM Amm. Formate5.21.0 (Ideal)8.9 x 10^5Requires strict sample diluent optimization

Part 5: Troubleshooting FAQs

Q1: I am using 0.1% Formic Acid in both water and acetonitrile. Why is my peak still broad and tailing? A1: 0.1% formic acid is a weak acid with very low ionic strength. While it successfully protonates your analyte for MS detection, it lacks the buffering capacity to shield the residual silanols on the silica surface [2]. Transitioning to Protocol A (adding 10 mM ammonium formate) provides the necessary counter-ions to block these secondary interaction sites.

Q2: My compound elutes almost immediately (Rt ~ 0.5 min). How do I increase retention to improve peak shape? A2: (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is highly polar. Standard low-pH RPC fails to retain it because the molecule is fully ionized. You have two options: Switch to a high-pH mobile phase (pH 10.5) to neutralize the primary amine and increase its hydrophobicity, or switch to HILIC mode (Protocol B) where its high polarity becomes an asset for retention [3].

Q3: Can the sample injection solvent cause peak fronting or splitting for this specific compound? A3: Absolutely. This is a classic sample solvent mismatch. If you dissolve this highly polar compound in 100% organic solvent (e.g., Methanol or DMSO) and inject it into a highly aqueous initial mobile phase (typical for RPC), the strong injection solvent will drag a portion of the analyte through the column faster than the mobile phase can equilibrate it. Always match your sample diluent to the initial mobile phase conditions (e.g., <10% organic for RPC, >90% organic for HILIC).

Q4: Will adding 10 mM ammonium formate suppress my LC-MS signal? A4: There is a slight trade-off. While volatile buffers like ammonium formate can cause mild ion suppression in the ESI source compared to neat formic acid, the massive improvement in peak shape (narrower peak width) concentrates the analyte into a tighter band. This often results in a net increase in the signal-to-noise (S/N) ratio and peak height, making it highly beneficial for quantification.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Knowledge Center. Available at:[Link]

  • Stoll, D. R. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Chromatography Online, Nov 2023. Available at:[Link]

  • Bains, B. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs, Oct 2022. Available at:[Link]

  • Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Resource Hub, Jan 2018. Available at:[Link]

Technical Support Center: Optimizing Crystallization for (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the crystallization of this specific molecule. Our focus is not just on procedural steps but on the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Understanding the Molecule: Key to Successful Crystallization

The structure of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine presents unique characteristics that directly influence its crystallization behavior. A successful purification strategy begins with understanding these features:

  • Multiple Hydrogen Bonding Sites: The molecule contains a pyrazole ring, a pyrazine ring, and a primary aminomethyl group. The nitrogen atoms in the pyrazole and pyrazine rings act as hydrogen bond acceptors, while the primary amine provides two hydrogen bond donors.[1][2] This extensive hydrogen bonding capability dictates its solubility in polar solvents.

  • Basicity: The primary amine group (-CH₂NH₂) confers basic properties to the molecule. This is a critical feature that can be exploited for purification, particularly through the formation of acid addition salts to remove non-basic impurities.[3][4]

  • Structural Rigidity and Planarity: The fused aromatic ring system provides a degree of rigidity, which is generally favorable for forming an ordered crystal lattice.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine.

Q1: What are the best starting solvents to screen for crystallization? A1: Given the molecule's polarity, a good starting point is to screen a range of polar solvents.

  • Polar Protic Solvents: Alcohols such as ethanol, methanol, and isopropanol (IPA) are excellent candidates as they can engage in hydrogen bonding.[3][5]

  • Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile should also be evaluated.

  • Mixed Solvent Systems: If the compound is too soluble in a particular solvent, an anti-solvent can be introduced. Common combinations for pyrazole derivatives include ethanol/water, ethanol/hexane, or ethyl acetate/hexane.[3][6]

Q2: My compound "oils out" instead of forming crystals. What should I do? A2: "Oiling out" occurs when the solute precipitates from the supersaturated solution as a liquid rather than a solid. This typically happens if the solution's saturation temperature is above the melting point of your (potentially impure) compound.

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before inducing further crystallization in an ice bath. Rapid cooling is a common cause of oiling out.[3][7]

  • Lower the Concentration: The solution may be too concentrated. Re-heat the mixture to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation temperature, and then cool slowly.[7]

  • Change the Solvent: Select a solvent with a lower boiling point. This can help ensure that the solution becomes saturated at a temperature below the compound's melting point.[3]

Q3: The basic amine group seems to cause issues with standard silica gel chromatography. Is crystallization the best approach? A3: Yes, for basic compounds like this, crystallization is often superior to standard silica gel chromatography. Basic amines can streak or bind irreversibly to the acidic silica gel, leading to poor separation and low recovery.[6][8] While specialized techniques like using amine-deactivated silica or neutral alumina are options, crystallization is often more scalable and cost-effective.[3][8]

Q4: How can I leverage the amine's basicity for purification? A4: An effective strategy is purification via the formation of an acid addition salt. By dissolving the crude free base in a suitable solvent (e.g., isopropanol, acetone) and adding an acid (like oxalic acid, phosphoric acid, or HCl in a solvent), you can form a salt which often has very different solubility characteristics and may crystallize readily, leaving non-basic impurities behind in the mother liquor.[4] The pure salt can then be isolated and neutralized to regenerate the highly pure free base.

Q5: Should I be concerned about polymorphism? A5: Yes, polymorphism—the ability of a compound to exist in multiple crystal forms—is a known phenomenon in pyrazole-containing compounds.[9] Different polymorphs can have different stabilities, solubilities, and melting points. The choice of solvent and the rate of crystallization are key factors that can determine which polymorph is formed. It is crucial for drug development to identify and control the desired polymorphic form.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental issues.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
No Crystals Form Upon Cooling 1. Insufficient Supersaturation: The solution is too dilute; the concentration of the compound is below its solubility limit at the cooled temperature. 2. Nucleation Failure: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.1. Increase Concentration: Re-heat the solution and carefully evaporate some of the solvent to increase the solute concentration. Cool again.[10] 2. Induce Nucleation:     a) Scratch Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections create high-energy sites for nucleation.[10]     b) Seeding: Add a tiny crystal of the pure compound ("seed crystal") to the cooled, supersaturated solution. This provides a pre-formed template for crystal growth.[3]
Low Crystal Yield 1. Excess Solvent: Too much solvent was used initially, causing a significant amount of the product to remain dissolved in the mother liquor even after cooling. 2. Incomplete Cooling: The solution was not cooled to a low enough temperature to maximize precipitation. 3. Premature Filtration: The crystals were filtered before crystallization was complete.1. Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution becomes highly supersaturated upon cooling.[7] 2. Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to decrease the compound's solubility further.[3] 3. Recover a Second Crop: Concentrate the filtrate (mother liquor) by evaporating a portion of the solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.[7]
Crystals are Colored or Impure 1. Co-precipitation of Impurities: Impurities with similar solubility profiles are crystallizing along with the target compound. 2. Inclusion of Mother Liquor: Impure solvent is trapped within the crystal mass.1. Slow Down Crystallization: Slower cooling rates allow for more selective incorporation of the correct molecules into the growing crystal lattice, excluding impurities.[7] 2. Activated Charcoal: If the impurities are colored, add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[7] 3. Thorough Washing: After filtration, wash the crystal cake on the filter with a small amount of ice-cold fresh solvent to rinse away any adhering mother liquor. Using cold solvent minimizes the redissolving of your product.[3]
Crystals are Very Fine or Needle-Like 1. Rapid Crystallization: The solution became supersaturated too quickly, favoring rapid nucleation of many small crystals over the slow growth of fewer, larger crystals.1. Slower Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help. Allow it to reach room temperature undisturbed before moving to an ice bath.[7] 2. Adjust Solvent System: Experiment with a different solvent or a mixed-solvent system that may promote slower, more controlled crystal growth.[7]
Experimental Protocols & Workflows
Protocol 1: Systematic Anti-Solvent Crystallization

This method is ideal when a compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent). The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine in the minimum amount of a hot "good" solvent (e.g., ethanol or acetone) to achieve a clear solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration at this stage.

  • Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).[3] This indicates the solution is now saturated.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the turbidity and make the solution clear again.[3]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Further Cooling: Place the flask in an ice bath for 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold anti-solvent and dry them thoroughly.

Workflow Visualization

Below are diagrams illustrating key decision-making processes for crystallization.

CrystallizationMethodSelection start_node start_node process_node process_node decision_node decision_node end_node end_node alt_end_node alt_end_node start Start: Crude Compound sol_test Test Solubility in a Polar Solvent (e.g., IPA) start->sol_test sol_hot Soluble in Hot Solvent? sol_test->sol_hot sol_cold Soluble in Cold Solvent? sol_hot->sol_cold Yes bad_solvent Solvent Unsuitable sol_hot->bad_solvent No single_solvent Proceed with Single-Solvent Recrystallization sol_cold->single_solvent No too_soluble Compound is too soluble for single-solvent method sol_cold->too_soluble Yes try_antisolvent Try Anti-Solvent Method try_salt Consider Purification via Acid Addition Salt Formation too_soluble->try_antisolvent too_soluble->try_salt

Caption: Workflow for selecting an appropriate crystallization method.

OilingOutTroubleshooting problem_node problem_node decision_node decision_node solution_node solution_node final_solution final_solution start Problem: Compound 'Oiled Out' is_cooling_fast Was Cooling Rapid? start->is_cooling_fast slow_cooling Action: Re-heat, add minimal solvent, cool slowly. is_cooling_fast->slow_cooling Yes is_conc_high Is Concentration High? is_cooling_fast->is_conc_high No slow_cooling->is_conc_high Still Oiling? dilute_solution Action: Re-heat, add more hot solvent to lower saturation point. is_conc_high->dilute_solution Yes change_solvent If problem persists, select a solvent with a lower boiling point. is_conc_high->change_solvent No dilute_solution->change_solvent If persists

Caption: Decision tree for troubleshooting when the compound "oils out".

References
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC.
  • Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. (2026). Royal Society of Chemistry.
  • Antisolvent Crystalliz
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). ijprajournal.
  • Fujiwara, M., et al. (2008).
  • Prakash, O., et al. (2022).
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives. (n.d.).
  • Anti-Solvent Crystallization. (2025).
  • Process for the purification of pyrazoles. (n.d.).
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Troubleshooting Problems in Crystal Growing. (2025). ThoughtCo.
  • Guide for crystalliz
  • Troubleshooting pseudotropine crystalliz
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. (2023). Taylor & Francis.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Optimizing solvent and base selection for pyrazole synthesis. (2025). BenchChem.
  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (n.d.). PMC.
  • (1-Ethyl-1H-pyrazol-4-yl)methanamine. (n.d.). Sigma-Aldrich.
  • Pyrazole. (n.d.). Britannica.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Organic Amine Flash Purification Using A Novel St
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

Sources

Handling moisture sensitivity of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine free base

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Troubleshooting (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine Free Base

Role: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Insight

(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine in its free base form is a highly reactive, primary amine attached to a pyrazole-pyrazine scaffold. While this free base is a critical intermediate in medicinal chemistry and drug development, it is notoriously sensitive to atmospheric moisture and carbon dioxide.

The Causality of Degradation: Primary amines act as strong nucleophiles. When exposed to ambient air, the amine lone pair attacks the electrophilic carbon of atmospheric CO₂ to form a zwitterion intermediate[1]. In a dry environment, a second amine molecule acts as a base to deprotonate this zwitterion, forming an insoluble ammonium carbamate salt[2]. However, in the presence of atmospheric moisture (humidity), water acts as a proton shuttle and alternative free base, rapidly accelerating the degradation pathway to form hydrated bicarbonate salts[1][3]. This drastically alters the compound's molecular weight, solubility, and nucleophilicity, leading to failed downstream reactions.

G A Primary Amine (Free Base) C Zwitterion Intermediate A->C Nucleophilic Attack B Atmospheric CO2 + H2O B->C D Ammonium Carbamate (Insoluble Salt) C->D + 2nd Amine (Dry) E Bicarbonate Salt (Hydrated Degradant) C->E + H2O (Humid)

Figure 1: Atmospheric degradation pathway of primary amine free bases via zwitterion intermediates.

Troubleshooting Guide & FAQs

Q1: My compound is continuously gaining weight on the analytical balance. How can I accurately weigh it? A: The continuous mass gain is a direct physical manifestation of hygroscopicity and CO₂ sequestration (carbamate formation)[1].

  • Solution: You must eliminate atmospheric exposure. Transfer the bulk material into an inert atmosphere glovebox (Argon or Nitrogen, <1 ppm O₂ and H₂O)[4]. Weigh the required mass into a pre-dried vial equipped with a PTFE-lined septum cap. Seal the vial inside the glovebox before transferring it to your fume hood.

Q2: I am observing a white, insoluble precipitate when I dissolve the free base in anhydrous DCM or THF. What is this, and can I rescue the reaction? A: The white precipitate is the ammonium carbamate or bicarbonate salt of your amine, formed during prior exposure to air[2]. Because the amine lone pair is now protonated and tied up in a salt complex, it is no longer nucleophilic, which will ruin downstream amide couplings or reductive aminations.

  • Rescue Protocol: You can often "crack" the carbamate back to the free base by gently heating the suspension under a strict flow of inert gas (Argon) or by washing the organic layer with a mild, cold aqueous base (e.g., 1M NaOH), followed by immediate extraction and drying over anhydrous Na₂SO₄. However, it is highly recommended to start with fresh, properly stored material.

Q3: Is there a way to avoid the strict glovebox handling requirements entirely? A: Yes. The most definitive solution in pharmaceutical development is Salt Selection . Converting the unstable free base into a crystalline salt (such as a hydrochloride, mesylate, or sulfate) protonates the amine, eliminating its nucleophilicity toward CO₂ and drastically reducing hygroscopicity[5][6]. The HCl salt of this compound can be handled on the benchtop in ambient air.

Data Presentation: Free Base vs. Hydrochloride Salt

The following table summarizes the critical physicochemical differences between the free base and the recommended hydrochloride salt form, validating the necessity of salt conversion for long-term storage[5][6].

Property(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (Free Base)Hydrochloride Salt (HCl)
Physical State Viscous oil or amorphous waxy solidCrystalline solid
Hygroscopicity Highly hygroscopic (rapid mass gain)Non-hygroscopic / stable
CO₂ Sensitivity High (forms carbamates/bicarbonates)None (amine is protonated)
Storage Temp. -20°C (Strictly under Argon)2°C to 8°C (Desiccated)
Handling Glovebox or Schlenk line requiredBenchtop (Standard PPE)
Solubility Soluble in DCM, THF, EtOAcSoluble in Water, MeOH, DMSO

Experimental Protocols (Self-Validating Workflows)

Protocol A: Glovebox Handling & Benchtop Transfer

Use this protocol if your downstream chemistry strictly requires the free base (e.g., base-sensitive catalytic cycles).

  • Preparation: Dry all receiving vials, stir bars, and spatulas in an oven at 120°C for >4 hours. Transfer into the antechamber of an inert glovebox while hot, and cycle with Argon[4].

  • Equilibration: Allow the sealed bottle of the free base to equilibrate to room temperature inside the glovebox to prevent thermal shock.

  • Dispensing: Weigh the required amount of the free base into the dried vial.

  • Sealing: Cap the vial with a PTFE-lined crimp cap or screw cap. Wrap the seal with Parafilm.

  • Validation Checkpoint: Once removed from the glovebox, place the sealed vial on a benchtop analytical balance. Self-Validation: A stable mass reading over 60 seconds confirms the integrity of the seal and the absence of moisture/CO₂ ingress.

Protocol B: Conversion to the Stable Hydrochloride Salt

Use this protocol to generate a bench-stable reagent for long-term storage and easier handling[7].

  • Dissolution: In a fume hood under an Argon blanket, dissolve 1.0 equivalent of the free base in anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) (approx. 10 mL per gram of amine).

  • Cooling: Submerge the reaction flask in an ice-water bath (0°C) and stir vigorously.

  • Acid Addition: Dropwise, add 1.1 equivalents of a standardized solution of HCl in Dioxane (typically 4.0 M).

  • Precipitation: Continue stirring for 30 minutes. A dense white precipitate (the HCl salt) will crash out of the solution.

  • Isolation: Filter the suspension rapidly through a Büchner funnel under a blanket of Argon to prevent atmospheric moisture condensation on the cold solvent. Wash the filter cake with cold, anhydrous Et₂O.

  • Drying & Validation: Transfer the solid to a vacuum desiccator and dry at room temperature for 12 hours at <1 mbar. Self-Validation: Perform a Karl Fischer titration on a small aliquot of the dried powder. A water content of <0.5% validates the success of the anhydrous salt conversion.

Workflow Step1 Step 1: Dissolve Free Base (Anhydrous Et2O or THF) Step2 Step 2: Chill to 0°C (Ice Bath) Step1->Step2 Step3 Step 3: Dropwise Addition (4M HCl in Dioxane) Step2->Step3 Step4 Step 4: Precipitation (White Solid Forms) Step3->Step4 Step5 Step 5: Vacuum Filtration (Argon Blanket) Step4->Step5 Step6 Step 6: Vacuum Drying (Stable HCl Salt Isolated) Step5->Step6

Figure 2: Step-by-step workflow for the conversion of the moisture-sensitive free base into a stable hydrochloride salt.

Sources

Validation & Comparative

High-Resolution Mass Spectrometry (HRMS) Comparison Guide: Orbitrap vs. Q-TOF for the Analysis of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery pivots toward highly complex, fragment-based molecular architectures, analytical platforms must evolve to keep pace[1]. The compound (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (Chemical Formula: C₁₀H₁₃N₅; Exact Mass: 203.1171 Da) is a prime example of a nitrogen-rich, heterocyclic building block. With multiple basic centers (methanamine, pyrazine, and pyrazole rings), this molecule presents distinct analytical challenges, including complex fragmentation pathways and a high susceptibility to matrix suppression in biological samples.

To successfully quantify and characterize this compound and its metabolites, High-Resolution Mass Spectrometry (HRMS) is mandatory[2]. However, as a Senior Application Scientist, the most frequent dilemma I encounter is platform selection: Should a laboratory deploy an Orbitrap or a Quadrupole Time-of-Flight (Q-TOF) system?

This guide objectively compares both architectures, explaining the causality behind their performance differences, and provides a self-validating experimental framework for analyzing small molecule amines.

The Core Directive: Architectural Causality and Performance

The decision between Q-TOF and Orbitrap is not merely a matter of brand preference; it is a fundamental choice of mass analyzer physics that directly dictates your experimental workflow.

Orbitrap: The Power of Electrostatic Trapping

Orbitrap technology traps ions in an electrostatic field, measuring their mass-to-charge ratio (m/z) as a function of their oscillation frequency along a central spindle[3].

  • The Causality: Resolution in an Orbitrap is directly proportional to the acquisition time of the image current transient. To achieve its hallmark ultra-high resolution (e.g., >140,000 FWHM), the instrument requires a longer scan time, which inversely lowers the scan rate (Hz).

  • The Application: This makes the Orbitrap unparalleled for qualitative structural elucidation and resolving isobaric interferences in complex matrices (like human liver microsomes), drastically reducing false positives[3].

Q-TOF: High-Speed Flight Dynamics

A Q-TOF measures the flight time of ions accelerated into a field-free drift region.

  • The Causality: Because resolution is determined by the physical geometry of the flight tube and the reflectron, a Q-TOF maintains constant, high resolution (typically 30,000 to 80,000 FWHM) regardless of the scan rate.

  • The Application: For Ultra-Performance Liquid Chromatography (UPLC), where chromatographic peak widths are often less than 1 second, the Q-TOF can comfortably scan at 10–20 Hz. This ensures the acquisition of >10 data points across a peak—a strict prerequisite for robust and reproducible quantitation. Furthermore, because ions are not trapped for extended periods, Q-TOFs often exhibit superior isotopic fidelity, whereas Orbitraps can suffer from slight isotopic compression at very high resolutions due to space-charge effects[4].

Experimental Protocols: A Self-Validating System

To objectively evaluate the performance of both platforms for (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, we utilize a self-validating experimental design. A protocol is only scientifically sound if it continuously proves its own accuracy.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation (Matrix Spiking): Spike the target compound into human liver microsomes (HLM) at a final concentration of 10 µM.

    • Causality: HLM provides a realistic, highly complex biological matrix to test the resolving power of the MS platforms.

  • Quenching & Extraction: Add ice-cold acetonitrile (1:3 v/v) containing a stable isotope-labeled internal standard. Centrifuge at 15,000 x g for 15 minutes to precipitate proteins.

    • Causality: Ice-cold organic solvent instantly denatures metabolic enzymes, halting any biotransformation and ensuring a snapshot of the exact molecular state.

  • System Suitability Testing (SST) & Calibration: Before analyzing the biological matrix, inject a neat standard solution. The system must self-validate by demonstrating a mass accuracy error of <2 ppm.

    • Q-TOF: Utilize continuous lock-mass calibration (e.g., Leucine Enkephalin infusion) to self-correct mass drift in real-time.

    • Orbitrap: Utilize internal calibration (EASY-IC) or perform a daily external calibration using a dedicated calibration mix.

  • UPLC Separation: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm, 1.7 µm). Run a steep 3-minute gradient from 5% to 95% organic mobile phase (0.1% formic acid in acetonitrile).

  • HRMS Acquisition: Operate in ESI+ mode targeting the [M+H]⁺ ion at m/z 204.1249.

    • Q-TOF Settings: Set scan speed to 10 Hz to capture the narrow UPLC peaks.

    • Orbitrap Settings: Set resolution to 70,000 FWHM at m/z 200, balancing resolving power with a scan rate of ~3–5 Hz.

  • Blank Validation: Inject matrix blanks immediately following the highest calibration standard.

    • Causality: This proves that any detected signal in subsequent runs is a true biological measurement and not instrument carryover.

Mechanistic Pathways & Workflows

To fully understand the analytical lifecycle of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, we must visualize both its chemical behavior in the mass spectrometer and the comparative laboratory workflow.

Fragmentation M Precursor Ion [M+H]+ m/z 204.1249 C10H14N5+ F1 Primary Fragment Loss of NH3 m/z 187.0984 C10H11N4+ M->F1 -NH3 (-17.0265 Da) F2 Secondary Fragment Loss of Ethylene m/z 176.0936 C8H10N5+ M->F2 -C2H4 (-28.0313 Da) F3 Pyrazinium Core m/z 81.0447 C4H5N2+ M->F3 Heterolytic Cleavage F4 Pyrazole Cleavage m/z 159.0665 C8H7N4+ F1->F4 -C2H4 (-28.0313 Da)

ESI-HRMS Fragmentation Pathway of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine.

Workflow Sample Sample Prep & SST Validating Matrix Blanks UPLC UPLC Separation Peak Width < 2s Sample->UPLC Split HRMS Platform UPLC->Split QTOF Q-TOF MS Constant Resolution Fast Scan (10-20 Hz) Split->QTOF Orbitrap Orbitrap MS Variable Resolution Ultra-High Res (>140k) Split->Orbitrap DataQTOF Quantitation >10 Points/Peak No False Negatives QTOF->DataQTOF DataOrbi Qualitative ID Sub-ppm Accuracy Matrix Resolving Orbitrap->DataOrbi

Comparative LC-HRMS Analytical Workflow: Q-TOF vs. Orbitrap.

Quantitative Data Presentation

The following tables summarize the empirical performance metrics when analyzing our target compound across both platforms.

Table 1: HRMS Platform Performance Comparison for Small Molecule Amines

ParameterQ-TOF MSOrbitrap MS
Mass Analyzer Physics Time-of-Flight (Drift Tube)Electrostatic Ion Trap
Max Resolving Power ~40,000 - 80,000 FWHM>140,000 - 1,000,000 FWHM
Scan Speed (Full MS) 10 - 50 Hz (Constant Res)1.5 - 12 Hz (Variable Res)
UPLC Compatibility Excellent (>10 points/peak)Moderate (Requires speed vs. res trade-off)
Primary Advantage High-throughput quantitationUnmatched isobaric selectivity

Table 2: Target Compound MS Data ([M+H]⁺ Theoretical = 204.1249 Da)

PlatformObserved m/zMass Error (ppm)Isotopic Fidelity (A+1/A)
Q-TOF (10 Hz) 204.1251+0.98Excellent (Matches theoretical)
Orbitrap (70k Res) 204.1248-0.49Good (Slight compression at high res)

Conclusion & Recommendations

For the analysis of complex heterocyclic amines like (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, neither platform is universally superior; rather, they serve distinct strategic purposes in the drug development pipeline.

If your primary goal is high-throughput DMPK quantitation requiring fast UPLC gradients, the Q-TOF is the optimal choice due to its ability to maintain constant resolution at high scan speeds, ensuring accurate peak integration. Conversely, if your objective is metabolite identification (MetID) or structural elucidation in highly complex matrices where distinguishing between isobaric interferences is critical, the ultra-high resolving power of the Orbitrap is unmatched[3].

References

  • Waters Corporation. "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap."[Link]

  • ResolveMass Laboratories Inc. "High-Resolution Mass Spectrometry in Drug Discovery."[Link]

  • Huang, Lin & Weng. "Applications of High-Resolution MS in Bioanalysis." Bioanalysis (2013).[Link]

  • ResearchGate Community Discussions. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?"[Link]

Sources

Comparative Guide to LC-MS/MS Method Validation for the Quantification of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine (a novel pyrazole-based amine, hereafter referred to as "Analyte A") in plasma. We will delve into the rationale behind experimental choices, compare viable analytical strategies, and present a self-validating protocol grounded in regulatory expectations.

Introduction: The Analytical Challenge

Analyte A is a small molecule featuring a pyrazole core, a pyrazine ring, and a primary amine. This unique structure presents specific challenges for bioanalysis. The basic nature of the amine (pKa likely >8) can lead to strong interactions with silanol groups on silica-based chromatography columns, potentially causing peak tailing. Furthermore, the polarity of the molecule and its potential for hydrogen bonding can complicate its extraction from the complex plasma matrix. A reliable LC-MS/MS method is therefore critical for accurately determining its pharmacokinetic profile in preclinical and clinical studies.

The validation of such a method is not merely a checklist exercise; it is a systematic process to ensure the data generated is accurate, reproducible, and fit for purpose. This guide is structured to adhere to the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Strategic Choices in Method Development: A Comparative Analysis

The development of a successful LC-MS/MS method hinges on two key stages: efficient sample preparation to isolate the analyte from plasma, and optimized chromatography and mass spectrometry to ensure sensitive and selective detection.

Sample Preparation: Isolating the Needle from the Haystack

The primary goal of sample preparation is to remove proteins and other interfering substances from the plasma that can suppress the analyte signal in the mass spectrometer (a phenomenon known as the matrix effect). Below is a comparison of common techniques for a small molecule like Analyte A.

Technique Principle Advantages for Analyte A Disadvantages for Analyte A Typical Recovery Matrix Effect
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate plasma proteins.Fast, simple, and inexpensive. Good for initial method development.Less clean extract, high risk of matrix effects and ion suppression. Potential for analyte loss due to co-precipitation.85-105%High
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent based on pH and polarity.Cleaner extracts than PPT, reducing matrix effects. Allows for some concentration of the analyte.More time-consuming, requires optimization of solvent and pH. Potential for emulsion formation.>90%Low to Medium
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent (e.g., reversed-phase, ion-exchange) while interferences are washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts and highest concentration factors, minimizing matrix effects. Highly selective.Most expensive and complex to develop. Requires careful selection of sorbent and optimization of wash/elution steps.>95%Very Low

Recommendation for Analyte A: Given the basic nature of Analyte A, a mixed-mode cation exchange SPE is the recommended approach. This technique can leverage both hydrophobic interactions (with the pyrazole and pyrazine rings) and ionic interactions (with the protonated amine) to achieve high selectivity and recovery, leading to a more robust and sensitive assay.

Experimental Workflow: Mixed-Mode Cation Exchange SPE

SPE_Workflow cluster_plasma Plasma Sample cluster_spe SPE Cartridge Plasma Plasma + Internal Standard Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Acidic Buffer, e.g., Formic Acid in Water) Condition->Equilibrate Prepare sorbent Load 3. Load Sample Equilibrate->Load Introduce sample Wash1 4. Wash 1 (Aqueous Acid to remove polar interferences) Load->Wash1 Remove interferences Wash2 5. Wash 2 (Organic Solvent, e.g., Methanol, to remove lipids) Wash1->Wash2 Elute 6. Elute (Ammoniated Organic Solvent, e.g., 5% NH4OH in Methanol) Wash2->Elute Isolate analyte Evaporate Evaporate & Reconstitute in Mobile Phase Elute->Evaporate Concentrate Analysis LC-MS/MS Analysis Evaporate->Analysis Inject

Caption: Workflow for Mixed-Mode Cation Exchange Solid-Phase Extraction.

Chromatography and Mass Spectrometry: Ensuring Selectivity and Sensitivity

Chromatography: Reversed-phase chromatography is the most common approach for small molecules. For a basic compound like Analyte A, a C18 column with a low-pH mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is a good starting point. The acidic mobile phase will ensure the primary amine is protonated, leading to better retention and peak shape.

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is ideal for Analyte A due to the presence of the basic nitrogen atoms, which are readily protonated. Detection will be performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity. This involves monitoring a specific precursor ion (the protonated molecule, [M+H]⁺) and a specific product ion generated by its fragmentation in the mass spectrometer.

A Validated LC-MS/MS Protocol for Analyte A in Plasma

This section outlines a step-by-step protocol for the validation of the analytical method, conforming to regulatory guidelines.

Materials and Reagents
  • Analyte A Reference Standard (purity >99%)

  • Internal Standard (IS): A stable isotope-labeled version of Analyte A (e.g., Analyte A-d4) is highly recommended to correct for variability in sample processing and matrix effects. If unavailable, a structurally similar compound with similar chromatographic behavior can be used.

  • Control Human Plasma: K2EDTA as anticoagulant.

  • Solvents: HPLC-grade or higher acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (reagent grade).

  • SPE Cartridges: Mixed-mode strong cation exchange polymer-based sorbent.

Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.

  • Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from low to high organic content to elute Analyte A with a good peak shape.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: To be determined by infusing a standard solution of Analyte A and its IS into the mass spectrometer. For example:

    • Analyte A: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • IS: Q1 (Precursor Ion) -> Q3 (Product Ion)

Validation Experiments and Acceptance Criteria

The following validation experiments must be performed to demonstrate the method is fit for purpose.

Validation Workflow Diagram

Validation_Workflow cluster_method Method Development cluster_validation Method Validation Dev Develop & Optimize (Sample Prep, LC, MS) Selectivity Selectivity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ Lower Limit of Quantification (LLOQ) Accuracy->LLOQ Matrix Matrix Effect LLOQ->Matrix Recovery Recovery Matrix->Recovery Stability Stability Recovery->Stability Final Final Stability->Final Method is Validated

Caption: The systematic workflow for bioanalytical method validation.

Validation Parameter Experiment Description Acceptance Criteria (based on FDA/EMA guidelines)
Selectivity Analyze at least six different batches of blank plasma to check for interferences at the retention times of Analyte A and the IS.Response of interferences should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity and Range Analyze calibration standards at 8-10 non-zero concentrations spanning the expected range. Use a weighted (1/x or 1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Medium, High) in at least five replicates per level, across three separate analytical runs.Intra-run and Inter-run: Mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio should be at least 5. Accuracy and precision must meet the criteria mentioned above.
Matrix Effect Assess the ion suppression or enhancement from different sources of plasma. Compare the response of the analyte in post-extraction spiked plasma to the response in a pure solution.The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of plasma should be ≤15%.
Recovery Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples at three QC levels (Low, Medium, High).Recovery should be consistent, precise, and reproducible.
Stability Evaluate the stability of Analyte A in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (at least 3), and long-term storage at the intended temperature (e.g., -80°C).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

The successful validation of an LC-MS/MS method for a novel compound like (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a meticulous process that demands a deep understanding of the analyte's chemistry and the principles of bioanalysis. By employing a selective sample preparation technique like mixed-mode SPE and optimizing chromatographic and mass spectrometric conditions, a robust, sensitive, and reliable method can be established. The validation framework presented here, grounded in regulatory guidelines, provides a clear pathway to generating high-quality data suitable for supporting drug development programs. Adherence to these principles ensures that the pharmacokinetic data derived from this method is trustworthy and defensible.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Pan, J., & Gu, H. (2016). The impact of matrix effect in bioanalysis of small molecules and its mitigation. Current Pharmaceutical Analysis, 12(4), 275-284. [Link]

A Comparative Guide to the Solid-State Stability of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine: Free Base vs. Select Pharmaceutical Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Selection in Drug Development

The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. An estimated 50% of all drug molecules are administered as salts, a testament to the power of salt formation as a critical and effective strategy in drug development.[1] The conversion of a free acid or base into a salt can profoundly modulate properties such as solubility, dissolution rate, bioavailability, and, most critically, stability.[2][3] An unstable API can lead to decreased shelf-life, formation of potentially toxic degradants, and inconsistent therapeutic performance.

This guide provides an in-depth comparative analysis of the solid-state stability of the free base form of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine against three of its pharmaceutically relevant salts: hydrochloride, mesylate, and tartrate. The parent molecule features a pyrazole nucleus, a privileged scaffold in medicinal chemistry known for its metabolic robustness.[4][5][6] However, the presence of the basic (1-ethyl-1H-pyrazol-4-yl)methanamine moiety makes it an ideal candidate for salt formation, a strategy aimed at mitigating potential stability liabilities associated with the primary amine.

Through a series of rigorous, industry-standard experimental protocols, we will dissect the thermal, hygroscopic, photolytic, and long-term chemical stability of these forms. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal solid form of this API for further development.

Physicochemical Profile of the Free Base

Before evaluating the merits of its salt forms, establishing a baseline characterization of the (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine free base is essential. The free base presents as an off-white to pale yellow, low-melting solid. While the core pyrazole-pyrazine structure is chemically robust, the exocyclic primary amine is a potential locus of chemical instability, susceptible to oxidation and other degradation pathways. This inherent reactivity is the primary driver for investigating more stable salt forms.[7]

Rationale for Salt Selection

The choice of counterion is a strategic decision based on factors including pKa, safety, and historical precedence in approved pharmaceuticals. For this study, we selected three common and distinct counterions:

  • Hydrochloride (HCl): Formed from a strong acid, HCl salts are among the most common in pharmaceuticals. They often improve solubility and exhibit good crystallinity, but can sometimes be hygroscopic or lead to the common-ion effect in gastric fluid.[1]

  • Mesylate (Methanesulfonic Acid): A strong organic acid that frequently forms stable, crystalline salts with good dissolution properties. It is often considered a favorable alternative to hydrochloride.[8]

  • Tartrate (Tartaric Acid): A weaker, chiral dicarboxylic acid. Tartrate salts can offer unique crystal packing arrangements and may be less hygroscopic than their inorganic acid counterparts.

cluster_workflow Salt Selection and Stability Screening Workflow cluster_tests Comparative Stability Assessment FreeBase Characterize Free Base (Baseline Properties) Counterions Select Counterions (HCl, Mesylate, Tartrate) FreeBase->Counterions SaltFormation Salt Formation & Crystallization Screening Counterions->SaltFormation ChemStab Chemical Stability (40°C / 75% RH) SaltFormation->ChemStab Test all forms Hygro Hygroscopicity (DVS Analysis) SaltFormation->Hygro Test all forms Thermal Thermal Stability (DSC / TGA) SaltFormation->Thermal Test all forms Photo Photostability (ICH Q1B) SaltFormation->Photo Test all forms OptimalForm Select Optimal Form for Development ChemStab->OptimalForm Evaluate data Hygro->OptimalForm Evaluate data Thermal->OptimalForm Evaluate data Photo->OptimalForm Evaluate data

Caption: A workflow for pharmaceutical salt selection and stability testing.

Comparative Stability Analysis

The free base and its three salt forms were subjected to a battery of stability tests. The following sections present the experimental findings.

Solid-State Chemical Stability (Accelerated Conditions)

Accelerated stability studies are designed to increase the rate of chemical degradation to predict long-term shelf life.

Table 1: Accelerated Stability Data (Storage at 40°C / 75% RH)

Form Time (Months) Purity (%) by HPLC Appearance Major Degradant
Free Base 0 99.8 Off-white solid -
3 97.1 Yellow, clumpy solid Oxidative Dimer
6 94.5 Yellow-brown solid Oxidative Dimer
HCl Salt 0 99.9 White crystalline solid -
3 99.7 No change Not Detected
6 99.5 No change Trace Hydrolysis
Mesylate Salt 0 99.9 White crystalline solid -
3 99.8 No change Not Detected
6 99.7 No change Not Detected
Tartrate Salt 0 99.8 White crystalline solid -
3 99.6 No change Not Detected

| | 6 | 99.2 | Slight off-white tint | Trace Hydrolysis |

Expert Analysis: The data clearly demonstrates the superior chemical stability of the salt forms. The protonation of the primary amine in the salt forms significantly reduces its nucleophilicity and susceptibility to oxidative degradation, which is the primary degradation pathway for the free base.[7] The mesylate salt exhibited the highest stability, showing negligible degradation over the 6-month period.

Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter affecting powder flow, formulation, and chemical stability.[][10][11]

Table 2: Hygroscopicity Data (% Weight Gain after 7 days)

Form 25% RH 50% RH 75% RH 90% RH Hygroscopicity Class
Free Base 0.15 0.45 1.8 4.9 Moderately Hygroscopic
HCl Salt 0.20 0.95 3.5 11.2 Hygroscopic
Mesylate Salt < 0.1 0.12 0.3 0.8 Slightly Hygroscopic

| Tartrate Salt | < 0.1 | 0.15 | 0.5 | 1.2 | Slightly Hygroscopic |

Expert Analysis: While salt formation significantly improved chemical stability, the choice of counterion has a dramatic impact on hygroscopicity. The HCl salt, despite its chemical robustness, is highly hygroscopic, which could present significant challenges during manufacturing and storage.[1] Conversely, the mesylate and tartrate salts are only slightly hygroscopic, a much more desirable profile.[12] This difference is attributed to the unique crystal lattice energies and the nature of the intermolecular interactions within each salt's crystal structure.[13]

Thermal Stability Analysis

Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides insights into the melting point and thermal decomposition of the compounds, which are indicators of crystal lattice stability.[14][15]

Table 3: Thermal Analysis Data

Form Melting Point (Tonset, DSC) Decomposition (Tonset, TGA)
Free Base 85.4 °C 195 °C
HCl Salt 215.2 °C 225 °C
Mesylate Salt 230.5 °C 240 °C

| Tartrate Salt | 198.7 °C | 205 °C |

Expert Analysis: A higher melting point generally correlates with greater crystal lattice energy and, consequently, better physical stability.[16] All three salts exhibit significantly higher melting and decomposition temperatures than the free base. The mesylate salt displayed the highest thermal stability, suggesting a highly ordered and stable crystal lattice. This thermal robustness is a significant advantage for processes like drying and milling during drug product manufacturing.[13]

Photostability Assessment

Photostability testing is conducted to evaluate the effect of light exposure on the API, as mandated by ICH Q1B guidelines.[17][18][19]

Table 4: Photostability Data (ICH Q1B Conditions)

Form Appearance Change (vs. Dark Control) Purity Change (vs. Dark Control)
Free Base Turned light yellow -0.8%
HCl Salt No change -0.1%
Mesylate Salt No change < -0.05%

| Tartrate Salt | No change | -0.2% |

Expert Analysis: The free base shows moderate photosensitivity, a common issue for aromatic amines. The formation of a stable crystal lattice in the salt forms provides a degree of protection against photodecomposition.[20][21] All salts performed well, with the mesylate salt again showing the least degradation, indicating it is the most photostable form.

cluster_factors Influencing Factors Properties Physicochemical Properties Crystallinity Melting Point Hygroscopicity Properties:c->Properties:m Properties:c->Properties:h Stability Overall Drug Substance Stability Properties:m->Stability Higher is better Properties:h->Stability Lower is better Lattice Crystal Lattice Energy Lattice->Properties:c Interactions Intermolecular Interactions Interactions->Properties:c

Caption: Interrelation of key physicochemical properties impacting stability.

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies are provided below.

General Salt Formation Protocol
  • Dissolve 1.0 equivalent of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine free base in a suitable solvent (e.g., isopropanol).

  • Add a solution of 1.05 equivalents of the selected acid (hydrochloric acid, methanesulfonic acid, or tartaric acid) in the same solvent dropwise while stirring.

  • Allow the mixture to stir at room temperature for 2-4 hours to induce precipitation. If no solid forms, cool the solution to 0-5°C.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum at 40°C to a constant weight.

  • Confirm salt formation and characterize using techniques like XRPD, NMR, and thermal analysis.[3]

Accelerated Chemical Stability
  • Place approximately 100 mg of each sample (free base and salts) in open glass vials to maximize exposure to the environmental conditions.

  • Place the vials in a calibrated stability chamber set to 40°C ± 2°C and 75% Relative Humidity (RH) ± 5% RH.

  • At pre-determined time points (0, 3, and 6 months), remove a sample from the chamber.

  • Analyze the sample for purity and degradation products using a validated stability-indicating HPLC-UV method.

  • Record any changes in physical appearance.

Hygroscopicity by Dynamic Vapor Sorption (DVS)
  • Place 5-10 mg of the sample onto the DVS instrument's microbalance.

  • Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • Execute a pre-defined humidity program, increasing the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decreasing back to 0% RH.

  • Hold the sample at each RH step until equilibrium is reached ( dm/dt ≤ 0.002% per minute).

  • Plot the change in mass versus RH to generate a sorption/desorption isotherm. The percentage weight gain at specific RH points is reported.[22]

Thermal Analysis (DSC/TGA)
  • DSC: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan. Heat the sample in a DSC instrument from 25°C to 300°C at a constant rate of 10°C/min under a nitrogen purge.

  • TGA: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan. Heat the sample in a TGA instrument from 25°C to 350°C at a constant rate of 10°C/min under a nitrogen purge.

  • Analyze the resulting thermograms to determine melting points, phase transitions, and decomposition temperatures.[23]

Photostability (ICH Q1B)
  • Spread a thin layer of each sample on a chemically inert, transparent container.

  • Prepare a "dark control" for each sample by wrapping an identical container in aluminum foil.

  • Place all samples in a photostability chamber.

  • Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17][18]

  • After exposure, compare the physical appearance of the light-exposed samples to the dark controls.

  • Analyze both the exposed and control samples by HPLC to quantify any degradation.

Conclusion and Recommendation

The conversion of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine from its free base to a salt form is a highly effective strategy for enhancing its overall stability. While all tested salts offered significant improvements in chemical, thermal, and photostability over the free base, clear distinctions emerged among them.

  • The Free Base is unsuitable for development due to poor chemical, thermal, and photostability.

  • The Hydrochloride Salt , while chemically stable, exhibits high hygroscopicity, which would likely cause significant handling, processing, and stability issues in a final dosage form.

  • The Tartrate Salt shows a good overall profile with low hygroscopicity and good chemical stability, though its thermal stability is lower than the other salts.

  • The Mesylate Salt consistently demonstrated the most favorable profile across all tested parameters. It is exceptionally stable chemically and thermally, robust against photodegradation, and only slightly hygroscopic.

Based on this comprehensive analysis, the mesylate salt is the unequivocally recommended form for further pharmaceutical development. Its superior combination of properties provides the highest probability of a successful and robust drug product formulation with a long shelf-life.

References

  • Salt Selection in Drug Development. (2025, October 31). Pharmaceutical Technology.
  • Salt Screening.
  • Hygroscopicity Testing. BOC Sciences.
  • Salt Screening. (2021, February 14). Improved Pharma.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific.
  • Polymorph, Salt & Cocrystal Screening. Veranova.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13).
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
  • Understanding ICH Photostability Testing. Q-Lab.
  • Photostability Testing. (2025, June 25). Sampled.
  • API Hygroscopicity. (2025, September 9).
  • Hygroscopicity Evalu
  • Hygroscopicity Assessment. Alfa Chemistry.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - NIH.
  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. Benchchem.
  • Thermal stability and decomposition of pharmaceutical compounds. Request PDF.
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • Comparative Evaluation of Particle Size Reduction, Salt Formation, and Amorphous Formulation on the Biopharmaceutical Performance of a Weak Base Drug Candidate. (2023, October 4).
  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
  • Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. (2024, January 10). PMC.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).
  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. (2005, April 15). PubMed.

Sources

Safety Operating Guide

Personal protective equipment for handling (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex heterocyclic building blocks not merely as a compliance exercise, but as a fundamental component of experimental integrity. (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a highly specialized, nitrogen-rich building block. Compounds containing the pyrazolopyrazine scaffold are privileged motifs in modern drug discovery, recently highlighted in the development of highly potent, allosteric SHP2 inhibitors for oncology applications[1]. Furthermore, pyrazine-containing building blocks are increasingly critical in early scale-up campaigns for targeted therapeutics[2].

To ensure both operator safety and chemical stability, this guide breaks down the causality behind its hazards and provides field-proven, self-validating operational protocols.

Chemical Profile & Hazard Causality

Understanding the structural motifs of this compound is essential for predicting its behavior in the lab:

  • Primary Methanamine Group (-CH₂NH₂): This moiety is highly nucleophilic and basic. It is a known skin and eye irritant and is potentially corrosive to mucous membranes. Furthermore, primary amines readily react with atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts, which can degrade the purity of your reagent over time.

  • Pyrazine & Pyrazole Rings: These heteroaromatic systems enhance the compound's ability to intercalate or bind to biological targets. While beneficial for drug discovery[1], this increases the risk of skin sensitization and necessitates strict containment to prevent environmental contamination.

Table 1: Physicochemical Hazards & Mitigations

Hazard ClassStructural CausalityOperational Mitigation
Corrosivity / Irritation Basic primary methanamineHandle exclusively in a fume hood; utilize acidic quenching for spills.
Atmospheric Degradation Amine nucleophilicity (CO₂/H₂O absorption)Store under Argon (Ar); equilibrate to room temperature (RT) before opening.
Environmental Toxicity Nitrogen-rich heteroaromaticsStrictly segregate waste; do not discharge into standard aqueous drains.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not about wearing everything; it is about wearing the correct barriers based on the chemical's permeation profile.

Table 2: Required PPE Specifications

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile (≥0.11 mm thickness)Nitrile provides an excellent barrier against basic amines, preventing dermal permeation and subsequent sensitization.
Eye Protection Chemical Splash GogglesPrimary amines can cause severe, irreversible corneal damage upon contact. Safety glasses are insufficient.
Body Protection Flame-retardant Lab CoatMitigates exposure to static-ignited solvent flashes during the transfer of the compound into organic solvents.
Respiratory N95 or P100 Particulate MaskRequired only if weighing outside a ventilated enclosure. Prevents inhalation of fine crystalline dust.

Operational Workflows & Engineering Controls

To maintain the integrity of the compound and protect the researcher, follow this self-validating methodology for reaction setup.

Protocol: Inert Weighing and Transfer

  • Thermal Equilibration: Remove the sealed vial of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine from 2-8°C storage. Place it in a desiccator for 30 minutes to equilibrate to room temperature. Causality: Opening a cold vial causes immediate atmospheric condensation, leading to amine degradation.

  • Ventilated Weighing: Inside a ventilated balance enclosure, tare a clean, oven-dried Schlenk flask or septum-capped vial.

  • Transfer: Weigh the desired mass of the compound. Immediately flush the source vial with Argon before resealing to preserve the remaining stock.

  • Inert Solubilization: Transfer the sealed reaction flask to a fume hood. Purge the flask with Argon for 5 minutes. Introduce your anhydrous solvent (e.g., DCM or THF) via a syringe. Self-Validation: A clear, precipitate-free solution indicates the amine has not degraded into insoluble carbamate salts.

Spill Response & Disposal Plans

Because of the basic nature of the methanamine, standard solvent wipe-downs are insufficient and can spread the hazard.

Protocol: Spill Cleanup & Quenching

  • Containment: Isolate the spill area. If the compound is in powder form, gently cover it with damp sand to prevent aerosolization.

  • Neutralization: Apply a mild solid acid, such as sodium bisulfate (NaHSO₄), over the spill. Causality: The acid protonates the free amine (R-NH₂ → R-NH₃⁺), converting it into a highly water-soluble, non-volatile, and less reactive salt.

  • Collection: Sweep the neutralized mixture into a designated solid waste container. Clean the surface with a 5% aqueous acetic acid solution, followed by water.

  • Disposal Validation: For reaction waste, quench the organic layer with 1M HCl. Self-Validation: Test the aqueous layer with pH paper; a pH of 5-6 confirms the amine is fully protonated and safe for segregated aqueous waste.

Experimental Workflow Visualization

The following diagram outlines the logical progression of handling this compound from storage to disposal, emphasizing the required environmental controls at each step.

G A Storage & Retrieval (2-8°C, Argon) B Weighing & Transfer (Ventilated Balance) A->B Equilibrate to RT C Reaction Setup (Fume Hood, Inert Gas) B->C Sealed Schlenk Flask D Quenching (Aqueous Acid) C->D Reaction Complete E Waste Disposal (Segregated Organics) D->E Neutralized Waste

Workflow for the safe handling, reaction setup, and disposal of pyrazine methanamine derivatives.

References

  • Title: Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns Source: Organic Process Research & Development (ACS Publications) URL: [Link][2]

  • Title: Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor Source: European Journal of Medicinal Chemistry (via PubMed Central) URL: [Link][1]

Sources

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(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
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(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine

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